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  • Product: 1-(4-Bromo-3-methylphenyl)-7-chloro-1-oxoheptane
  • CAS: 898760-98-0

Core Science & Biosynthesis

Foundational

In-depth Technical Guide: Structure Elucidation of 1-(4-Bromo-3-methylphenyl)-7-chloro-1-oxoheptane

Abstract: This guide provides a comprehensive, technically detailed framework for the definitive structure elucidation of 1-(4-Bromo-3-methylphenyl)-7-chloro-1-oxoheptane. Targeting researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide provides a comprehensive, technically detailed framework for the definitive structure elucidation of 1-(4-Bromo-3-methylphenyl)-7-chloro-1-oxoheptane. Targeting researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods. It delves into the strategic rationale behind the selection of analytical techniques, the nuanced interpretation of spectral data, and the establishment of a self-validating analytical workflow. The protocols and interpretations presented herein are grounded in established principles of organic spectroscopy and are designed to ensure the unambiguous confirmation of the target molecule's identity and purity.

Introduction: The Imperative for Rigorous Structure Elucidation

In the realm of pharmaceutical research and fine chemical synthesis, the absolute certainty of a molecule's structure is non-negotiable. The biological activity, safety profile, and patentability of a novel compound are all intrinsically linked to its precise atomic arrangement. 1-(4-Bromo-3-methylphenyl)-7-chloro-1-oxoheptane, a halogenated aromatic ketone, presents a compelling case study for modern structure elucidation. Its synthesis, likely proceeding via a Friedel-Crafts acylation of 2-bromotoluene with 7-chloroheptanoyl chloride, can potentially yield regioisomers or other closely related impurities.[1][2][3][4][5] Therefore, a multi-pronged analytical approach is not merely best practice; it is a fundamental requirement for scientific validity.[6][7][8][9]

The Analytical Strategy: A Triad of Spectroscopic Techniques

The elucidation of an unknown or newly synthesized compound relies on a synergistic approach. No single technique can provide the complete picture with absolute certainty. Our strategy for 1-(4-Bromo-3-methylphenyl)-7-chloro-1-oxoheptane is built on the following pillars:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides the molecular skeleton. ¹H NMR reveals the number, connectivity, and chemical environment of protons, while ¹³C NMR maps the carbon framework.[7][8] Advanced 2D NMR techniques like COSY and HSQC can be employed to definitively establish proton-proton and proton-carbon correlations.

  • Mass Spectrometry (MS): Determines the molecular weight and elemental composition.[8][9] High-resolution mass spectrometry (HRMS) is critical for obtaining a precise mass, which in turn yields the molecular formula. Analysis of the fragmentation pattern provides further confirmation of the structure's key functional components.[9]

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.[9] The characteristic absorption frequencies of the carbonyl (C=O) group and aromatic C-H and C-C bonds provide rapid and reliable confirmation of these key structural features.

The logical flow of our investigation is visualized below.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation & Verification Synthesis Synthesis of Target Compound Purification Chromatographic Purification Synthesis->Purification IR FTIR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS) Purification->MS NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FunctionalGroups Identify Functional Groups IR->FunctionalGroups MolecularFormula Determine Molecular Formula MS->MolecularFormula CarbonSkeleton Map C-H Framework NMR->CarbonSkeleton StructureConfirmed Final Structure Confirmation FunctionalGroups->StructureConfirmed MolecularFormula->StructureConfirmed CarbonSkeleton->StructureConfirmed

Caption: Workflow for the synthesis, analysis, and structure confirmation of 1-(4-Bromo-3-methylphenyl)-7-chloro-1-oxoheptane.

Experimental Protocols & Data Acquisition

The quality of the final elucidation is directly dependent on the quality of the acquired data. The following protocols are designed to yield high-resolution, unambiguous spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the cornerstone of structure elucidation, providing detailed information about the chemical environment and connectivity of atoms. A high-field spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion, which is crucial for resolving complex spin systems in the aromatic region.

Instrumentation: 400 MHz (or higher) NMR Spectrometer Solvent: Deuterated chloroform (CDCl₃) is a common choice due to its excellent solubilizing properties for a wide range of organic compounds and its single, well-defined residual solvent peak. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).[10]

Step-by-Step Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of CDCl₃ in a clean, dry NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Employ a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Process the data with a line broadening factor of ~0.3 Hz to improve resolution.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0 to 220 ppm.

    • A greater number of scans will be required due to the lower natural abundance of ¹³C.

    • Use a relaxation delay (D1) of 2-5 seconds to ensure quantitative integration is possible, if needed.

High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. This is a critical step to differentiate between potential isobaric compounds (compounds with the same nominal mass but different elemental compositions).

Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap Mass Spectrometer.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition:

    • Acquire the spectrum in positive ion mode, as the compound is likely to form a protonated molecule [M+H]⁺ or adducts like [M+Na]⁺.

    • Scan a mass range that comfortably encompasses the expected molecular weight (e.g., m/z 100-500).

    • The high-resolution capability of the instrument will provide mass measurements with an accuracy of < 5 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR is a rapid and straightforward technique to confirm the presence of key functional groups. For our target molecule, the most informative signals will be the carbonyl (C=O) stretch and vibrations associated with the substituted benzene ring.

Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Step-by-Step Protocol:

  • Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

Spectral Interpretation and Structure Assembly

This section details the expected data and its interpretation, logically assembling the structure of 1-(4-Bromo-3-methylphenyl)-7-chloro-1-oxoheptane.

Molecular Formula from HRMS

The molecular formula of the target compound is C₁₄H₁₈BrClO. The expected isotopic pattern will be highly characteristic due to the presence of bromine (⁷⁹Br and ⁸¹Br in an ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an ~3:1 ratio).[11]

Expected HRMS Data:

  • Calculated m/z for [C₁₄H₁₈⁷⁹Br³⁵ClO + H]⁺: 331.0224

  • Calculated m/z for [C₁₄H₁₈⁸¹Br³⁵ClO + H]⁺: 333.0204

  • Calculated m/z for [C₁₄H₁₈⁷⁹Br³⁷ClO + H]⁺: 333.0195

  • Calculated m/z for [C₁₄H₁₈⁸¹Br³⁷ClO + H]⁺: 335.0175

The observation of this distinct isotopic cluster with high mass accuracy (< 5 ppm) provides powerful evidence for the proposed elemental composition. Aromatic ketones are known to undergo alpha-cleavage, which would result in the loss of the alkyl group to form an ArCO+ ion.[11][12]

Functional Group Identification from FTIR

The FTIR spectrum will provide immediate confirmation of the core functional groups.

Table 1: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Structural Moiety
~3100-3000 C-H Stretch Aromatic C-H
~2950-2850 C-H Stretch Aliphatic (sp³) C-H
~1685-1690 C=O Stretch Aryl Ketone [13][14]
~1600, ~1475 C=C Stretch Aromatic Ring
~800-900 C-H Bend Out-of-plane bending for substituted benzene
~700-600 C-Cl Stretch Alkyl Chloride

| ~600-500 | C-Br Stretch | Aryl Bromide |

The most diagnostic peak is the strong absorption around 1685-1690 cm⁻¹, characteristic of a ketone conjugated with an aromatic ring.[13][14][15] This conjugation lowers the stretching frequency by about 30 cm⁻¹ compared to a saturated ketone.[13][14][15]

Structural Framework from NMR Spectroscopy

NMR data will allow for the complete assembly of the molecule's carbon-hydrogen framework.

Chemical structure of 1-(4-Bromo-3-methylphenyl)-7-chloro-1-oxoheptane with proton labels

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Proton Label Predicted δ (ppm) Multiplicity Integration Coupling Constant (J) Assignment
H-a ~7.8 d 1H J ≈ 2 Hz Aromatic H ortho to C=O
H-b ~7.6 dd 1H J ≈ 8, 2 Hz Aromatic H meta to C=O
H-c ~7.4 d 1H J ≈ 8 Hz Aromatic H para to C=O
H-d ~2.9 t 2H J ≈ 7 Hz -CO-CH₂ -
H-e ~1.7 quintet 2H J ≈ 7 Hz -CO-CH₂-CH₂ -
H-f ~1.4 m 4H - -CH₂-CH₂CH₂ -CH₂-
H-g ~3.5 t 2H J ≈ 7 Hz -CH₂ -Cl

| H-h | ~2.4 | s | 3H | - | Ar-CH₃ |

Rationale for Assignments:

  • Aromatic Region (δ 7.4-7.8 ppm): The three aromatic protons will appear as a distinct three-spin system. The downfield shift is due to the deshielding effect of the adjacent carbonyl group. The splitting pattern (doublet, doublet of doublets, doublet) is characteristic of a 1,2,4-trisubstituted benzene ring.

  • Aliphatic Chain: The methylene group adjacent to the carbonyl (H-d) is deshielded to ~2.9 ppm. The methylene group adjacent to the chlorine atom (H-g) is the most deshielded aliphatic proton at ~3.5 ppm. The remaining methylene groups (H-e, H-f) will appear in the more upfield region (δ 1.4-1.7 ppm).

  • Methyl Group: The singlet at ~2.4 ppm (H-h) corresponds to the methyl group attached to the aromatic ring.

¹³C NMR Predicted Chemical Shifts:

Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Predicted δ (ppm) Assignment
~199 Carbonyl Carbon (C=O)
~142 Aromatic C-CH₃
~138 Aromatic C-Br
~135 Aromatic C-CO
~132 Aromatic CH
~130 Aromatic CH
~128 Aromatic CH
~45 -C H₂-Cl
~38 -CO-C H₂-
~32 -CH₂-C H₂-Cl
~28 Aliphatic CH₂
~26 Aliphatic CH₂
~24 Aliphatic CH₂

| ~20 | Ar-C H₃ |

Rationale for Assignments:

  • The ketone carbonyl carbon is the most downfield signal, appearing around 190-200 δ for aromatic ketones.[13]

  • The six aromatic carbons will appear in the δ 128-142 ppm range. Quaternary carbons (C-Br, C-CH₃, C-CO) will typically have lower intensities than protonated carbons.

  • The aliphatic carbons appear in the upfield region, with the carbon attached to the electronegative chlorine (-CH₂-Cl) being the most deshielded at ~45 ppm.

Conclusion: A Self-Validating Structural Hypothesis

The convergence of data from HRMS, FTIR, and NMR creates a self-validating loop for the structure elucidation of 1-(4-Bromo-3-methylphenyl)-7-chloro-1-oxoheptane.

G HRMS HRMS C₁₄H₁₈BrClO Structure Confirmed Structure: 1-(4-Bromo-3-methylphenyl) -7-chloro-1-oxoheptane HRMS->Structure Correct Molecular Formula FTIR FTIR C=O, Ar-H, C-Cl FTIR->Structure Correct Functional Groups NMR NMR Connectivity & Skeleton NMR->Structure Correct C-H Framework

Caption: The convergence of evidence from orthogonal analytical techniques leading to unambiguous structure confirmation.

HRMS establishes the exact elemental composition.[8] FTIR confirms the presence of the critical aryl ketone and alkyl halide functional groups.[9] Finally, ¹H and ¹³C NMR spectroscopy provides the definitive map of the molecular skeleton, establishing the precise connectivity of all atoms and confirming the substitution pattern on the aromatic ring.[7][8] The combined weight of this evidence allows for the unequivocal assignment of the structure, meeting the rigorous standards required for drug development and advanced chemical research.

References

  • MIT OpenCourseWare. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. Retrieved from [Link]

  • Online Organic Chemistry Tutor. (2025, April 27). Structure Elucidation. Retrieved from [Link]

  • University of Nairobi. (n.d.). Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods. Retrieved from [Link]

  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]

  • Fiveable. (2025, August 15). Structure Elucidation Definition. Retrieved from [Link]

  • Smith, B. C. (2017, September 1). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • OpenStax. (2023, September 20). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: ketones. Retrieved from [Link]

  • Dummies. (2016, March 26). How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum. Retrieved from [Link]

  • NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. Retrieved from [Link]

  • ResearchGate. (2008, June). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0326431). Retrieved from [Link]

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • MDPI. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Bromo-3-methylphenol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]

  • OpenStax. (2023, September 20). 12.3 Mass Spectrometry of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]

  • AnalyticalScienceTutor. (2022, July 28). How to predict a proton NMR spectrum [Video]. YouTube. Retrieved from [Link]

  • Timothy Siniscalchi. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum [Video]. YouTube. Retrieved from [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (2017, December 29). A Facile, Efficient and Green Protocol for the Synthesis of α-Bromoacetophenones using Ultrasound Waves. Retrieved from [Link]

  • Beilstein Journals. (2022, November 21). Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. Retrieved from [Link]

  • Organic Syntheses. (n.d.). cis-N-TOSYL-3-METHYL-2-AZABICYCLO[3.3.0]OCT-3-ENE. Retrieved from [Link]

Sources

Exploratory

In-Depth Technical Guide: Physicochemical Profiling and Synthetic Utility of 1-(4-Bromo-3-methylphenyl)-7-chloro-1-oxoheptane

Executive Summary In the landscape of modern active pharmaceutical ingredient (API) synthesis and advanced materials science, the strategic selection of polyfunctional building blocks is critical. 1-(4-Bromo-3-methylphen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern active pharmaceutical ingredient (API) synthesis and advanced materials science, the strategic selection of polyfunctional building blocks is critical. 1-(4-Bromo-3-methylphenyl)-7-chloro-1-oxoheptane (CAS: 898760-98-0) emerges as a highly versatile, trifunctional intermediate. By housing three distinct reactive modalities—an aryl bromide, an alkyl chloride, and an aryl ketone—within a single molecular framework, it provides chemists with a programmable scaffold for orthogonal functionalization.

This whitepaper provides an authoritative guide on the physical characteristics, chemoselective reactivity, and validated experimental protocols for utilizing this intermediate in complex synthetic workflows.

Structural & Physicochemical Profiling

The utility of 1-(4-Bromo-3-methylphenyl)-7-chloro-1-oxoheptane is inherently tied to its physicochemical properties. The 7-carbon alkyl chain provides a flexible lipophilic linker, while the 4-bromo-3-methylphenyl moiety serves as a rigid aromatic pharmacophore.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound, providing baseline metrics for analytical validation and solvent selection.

PropertyValueAnalytical Significance
CAS Number 898760-98-0Unique identifier for regulatory/procurement tracking.
Molecular Formula C14H18BrClODetermines isotopic distribution in MS analysis.
Molecular Weight 317.65 g/mol Standard parameter for stoichiometric calculations.
Exact Mass 316.02296 DaTarget mass for High-Resolution Mass Spectrometry (HRMS).
XLogP3 (Estimated) ~5.5 - 6.3Indicates high lipophilicity; dictates reverse-phase HPLC retention.
H-Bond Donors 0Suggests poor aqueous solubility; requires organic solvents.
H-Bond Acceptors 1 (Carbonyl Oxygen)Potential site for Lewis acid coordination during catalysis.

Mechanistic Role in Synthetic Workflows

The architectural brilliance of this molecule lies in its chemoselectivity . The differential reactivity between the aryl bromide and the alkyl chloride allows researchers to elaborate the core structure in a stepwise, predictable manner without the need for cumbersome protecting groups[1].

  • C(sp2)–Br Activation: The aryl bromide is highly susceptible to oxidative addition by Palladium(0) complexes. Despite the bond dissociation energies of C(sp2)–Br (~81 kcal/mol) and C(sp3)–Cl (~84 kcal/mol) being relatively close, Pd(0) pre-coordinates to the

    
    -system of the aromatic ring, making the insertion into the C–Br bond kinetically vastly superior[2].
    
  • C(sp3)–Cl Displacement: The terminal alkyl chloride is inert to standard Pd(0) cross-coupling conditions but serves as an excellent electrophile for

    
     nucleophilic substitution (e.g., amination, etherification) once the aromatic core has been functionalized.
    
  • C=O Functionalization: The bridging ketone can be subjected to reductive amination, asymmetric reduction, or act as a directing group for late-stage C–H activation.

G Core 1-(4-Bromo-3-methylphenyl) -7-chloro-1-oxoheptane (Trifunctional Core) PdCat Pd(0) Catalysis (Suzuki/Buchwald-Hartwig) Core->PdCat Chemoselective C(sp2)-Br Cleavage SN2 Nucleophilic Substitution (Amines/Azides + KI) Core->SN2 Orthogonal C(sp3)-Cl Cleavage KetoneMod Reductive Amination or Reduction (NaBH4) Core->KetoneMod C=O Functionalization ArylCoupled Aryl-Functionalized Intermediate (C-Br Activation) PdCat->ArylCoupled API Complex API / Target Molecule ArylCoupled->API AlkylSubbed Alkyl-Functionalized Intermediate (C-Cl Displacement) SN2->AlkylSubbed AlkylSubbed->API AlcoholAmine Secondary Alcohol/ Amine Derivative KetoneMod->AlcoholAmine AlcoholAmine->API

Divergent synthetic pathways from the trifunctional 1-(4-bromo-3-methylphenyl)-7-chloro-1-oxoheptane.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) and mechanistic rationales for reagent selection.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

This protocol selectively functionalizes the aryl bromide while leaving the alkyl chloride intact.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried Schlenk flask with 1-(4-bromo-3-methylphenyl)-7-chloro-1-oxoheptane (1.0 equiv), the desired arylboronic acid (1.1 equiv), and anhydrous

    
     (2.0 equiv).
    
  • Catalyst Addition: Add

    
     (0.05 equiv).
    
    • Causality Insight: The bidentate dppf ligand creates a sterically demanding environment around the palladium center. This accelerates the reductive elimination step while strictly preventing unwanted oxidative addition into the flexible, unactivated C(sp3)–Cl bond.

  • Degassing: Evacuate the flask and backfill with ultra-pure

    
     (repeat 3x) to prevent catalyst poisoning by atmospheric oxygen.
    
  • Solvent Addition: Inject degassed 1,4-dioxane/H₂O (4:1 v/v).

    • Causality Insight: Water is strictly required to dissolve the carbonate base and generate the reactive palladium-hydroxo species, which is the actual intermediate that undergoes transmetalation with the boronic acid.

  • Reaction: Stir the biphasic mixture vigorously at 80 °C for 4–6 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. The reaction is deemed complete upon the disappearance of the characteristic bromine isotopic doublet (

    
     317/319) and the appearance of the coupled product mass.
    
Protocol B: Finkelstein-Assisted Nucleophilic Amination

Following the cross-coupling, the alkyl chloride can be displaced to install basic amine functionalities, a common motif in neuroactive and cardiovascular APIs.

Step-by-Step Methodology:

  • Preparation: To a solution of the cross-coupled intermediate in anhydrous acetonitrile (0.2 M), add a secondary amine nucleophile (2.0 equiv) and

    
     (2.0 equiv).
    
  • Catalytic Activation: Add Potassium Iodide (KI) (0.1 equiv).

    • Causality Insight: The chloride is a relatively poor leaving group for mild

      
       reactions. KI initiates a catalytic Finkelstein reaction, converting the terminal alkyl chloride into a highly reactive alkyl iodide in situ. This significantly lowers the activation energy for the subsequent displacement by the amine.
      
  • Reaction: Heat the mixture to 70 °C for 12 hours under a nitrogen atmosphere.

  • In-Process Control (IPC): Monitor via TLC (using an n-hexane/EtOAc gradient). The displacement of the halogen by an amine will result in a highly polar product that stains positive with ninhydrin or Dragendorff's reagent.

  • Workup: Quench with water, extract with dichloromethane, and wash the organic layer with brine to remove residual salts and unreacted amine.

Analytical Characterization Standards

To validate the integrity of the starting material and the synthesized intermediates, the following analytical suite must be employed:

  • High-Performance Liquid Chromatography (HPLC): Use a C18 reverse-phase column with a gradient of Water/Acetonitrile (0.1% TFA). The lipophilic nature of the 7-carbon chain ensures strong retention; purity should exceed >97% based on UV absorption at 254 nm.

  • Mass Spectrometry (ESI-MS): The parent compound must exhibit the classic 1:1 isotopic ratio at

    
     317.0 and 319.0, confirming the presence of the single bromine atom alongside the characteristic 
    
    
    
    contribution from the chlorine atom.
  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (400 MHz, CDCl₃): Look for the characteristic triplet of the

      
       protons near 
      
      
      
      3.5 ppm, and the triplet of the
      
      
      protons near
      
      
      2.9 ppm. The aromatic region will display a distinct substitution pattern confirming the 4-bromo-3-methyl arrangement.

References

  • Title: Palladium-Catalyzed Amidation and Amination of (Hetero)aryl Chlorides under Homogeneous Conditions Enabled by a Soluble DBU/NaTFA Dual-Base System Source: ACS Publications URL: [Link]

Sources

Foundational

1-(4-Bromo-3-methylphenyl)-7-chloro-1-oxoheptane: A Chemoselective Intermediate for Advanced API Synthesis

Executive Summary In modern pharmaceutical development, the design of long-chain receptor ligands, proteolysis targeting chimeras (PROTACs), and atypical central nervous system (CNS) agents frequently requires bifunction...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical development, the design of long-chain receptor ligands, proteolysis targeting chimeras (PROTACs), and atypical central nervous system (CNS) agents frequently requires bifunctional linkers. 1-(4-Bromo-3-methylphenyl)-7-chloro-1-oxoheptane (CAS 898760-98-0) is a highly versatile, trifunctional synthetic intermediate designed specifically for these complex architectures.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic reaction lists. Here, we will dissect the fundamental causality behind the regiochemical synthesis of this molecule and provide self-validating, step-by-step protocols for its downstream integration into active pharmaceutical ingredients (APIs).

Section 1: Structural Rationale & Physicochemical Profile

The utility of 1-(4-bromo-3-methylphenyl)-7-chloro-1-oxoheptane lies in its three distinct reactive orthogonal sites:

  • Terminal Primary Chloride (C7): An ideal electrophile for nucleophilic substitution (

    
    ), typically used to append cyclic amines (e.g., piperazines or piperidines) common in CNS pharmacophores.
    
  • Central Ketone (C1): Provides a handle for reductive amination, reduction to a secondary alcohol, or structural rigidification via cyclization.

  • Aryl Bromide: A prime candidate for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig) to construct extended biaryl systems.

Quantitative Data Summary
PropertyValue
Chemical Name 1-(4-Bromo-3-methylphenyl)-7-chloro-1-oxoheptane
CAS Registry Number 898760-98-0
Molecular Formula C₁₄H₁₈BrClO
Molecular Weight 317.65 g/mol
Key Functional Groups Aryl bromide, Aryl ketone, Primary alkyl chloride
Typical Commercial Purity ≥96%

Section 2: The Regiochemical Challenge & Upstream Synthesis

A common pitfall in process chemistry is assuming that any aryl ketone can be synthesized via a standard Friedel-Crafts acylation. Understanding the electronic directing effects of the substituted benzene ring reveals why this approach fails for this specific regioisomer.

The Friedel-Crafts Pitfall

If one attempts to synthesize this intermediate by reacting 1-bromo-2-methylbenzene (o-bromotoluene) with 7-chloroheptanoyl chloride, the reaction will fail to produce the desired product. In electrophilic aromatic substitution, the activating methyl group dictates regioselectivity, directing the incoming acyl group to its para position (C5). This yields the incorrect regioisomer: 1-(3-bromo-4-methylphenyl)-7-chloro-1-oxoheptane.

Our target requires the ketone to be positioned at C4—which is meta to the activating methyl group. Because Friedel-Crafts acylation cannot selectively target the meta position of an activated ring, an organometallic approach is strictly required.

The Chemoselective Solution: Turbo Grignard & Weinreb Amide

To achieve absolute regiochemical control without destroying the critical aryl bromide handle, we must employ a highly chemoselective [2] followed by a [3].

By starting with 4-bromo-3-methyl-1-iodobenzene , we can exploit the kinetic difference between iodine and bromine. Treatment with Knochel’s Turbo Grignard (


) at -20°C selectively exchanges the iodine, leaving the bromine intact. This nucleophile is then reacted with the Weinreb amide of 7-chloroheptanoic acid. The stable tetrahedral intermediate prevents over-addition, cleanly yielding the target ketone upon aqueous workup.

Section 3: Downstream Functionalization Workflows

The following workflows detail the integration of 1-(4-bromo-3-methylphenyl)-7-chloro-1-oxoheptane into a theoretical API pipeline.

Workflow Visualization

SyntheticWorkflow SM1 4-Bromo-3-methyl-1-iodobenzene + iPrMgCl·LiCl (Turbo Grignard) Intermediate 1-(4-Bromo-3-methylphenyl)- 7-chloro-1-oxoheptane CAS: 898760-98-0 SM1->Intermediate Selective I/Mg Exchange THF, -20°C SM2 7-Chloro-N-methoxy- N-methylheptanamide (Weinreb Amide) SM2->Intermediate SN2_Prod Aminated Intermediate (SN2 at C7) Intermediate->SN2_Prod Piperazine, K2CO3, NaI (cat.) Acetonitrile, 80°C Finkelstein-Assisted SN2 API Target API (Complex Biaryl System) SN2_Prod->API Arylboronic Acid, Pd(dppf)Cl2 K3PO4, Dioxane/H2O Suzuki-Miyaura Coupling

Figure 1: Chemoselective synthesis and downstream API integration of the oxoheptane intermediate.

Protocol 1: Finkelstein-Assisted Nucleophilic Amination

Direct substitution of a primary chloride with a secondary amine can be sluggish, requiring extended heating that risks ketone degradation. This self-validating protocol utilizes a catalytic Finkelstein reaction to accelerate the process.

Reagents:

  • 1-(4-Bromo-3-methylphenyl)-7-chloro-1-oxoheptane (1.0 eq)

  • Secondary Amine (e.g., substituted piperazine) (1.2 eq)

  • 
     (2.0 eq)
    
  • Sodium Iodide (

    
    ) (0.1 eq)
    
  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Preparation: Charge a dry, argon-flushed round-bottom flask with the oxoheptane intermediate and MeCN to create a 0.2 M solution.

  • Catalyst Addition: Add

    
     and catalytic 
    
    
    
    .
    • Causality Check: The

      
       converts the terminal chloride to a highly reactive alkyl iodide in situ. If the reaction stalls, it is highly probable the 
      
      
      
      was omitted or degraded by moisture, raising the
      
      
      activation energy.
  • Amine Addition: Add the secondary amine dropwise at room temperature to prevent exothermic spiking.

  • Heating: Elevate the reaction temperature to 80°C (reflux) for 8-12 hours. Monitor the disappearance of the starting material via LC-MS.

  • Workup: Cool to room temperature, filter the suspension through a Celite pad to remove inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (DCM/MeOH gradient) to isolate the aminated intermediate.

Protocol 2: Late-Stage Suzuki-Miyaura Cross-Coupling

With the amine installed, the aryl bromide serves as the final coupling handle. This protocol outlines a robust [4] to generate a biaryl API.

Reagents:

  • Aminated Intermediate (1.0 eq)

  • Arylboronic Acid (1.5 eq)

  • 
     (0.05 eq)
    
  • 
     (3.0 eq)
    
  • 1,4-Dioxane /

    
     (4:1 v/v)
    

Step-by-Step Methodology:

  • Solvation: Dissolve the aminated intermediate and the arylboronic acid in the Dioxane/

    
     mixture.
    
  • Deoxygenation (Critical): Sparge the solution with a subsurface flow of argon for a minimum of 15 minutes.

    • Causality Check: Oxygen must be rigorously excluded. Failure to sparge will result in the oxidative homocoupling of the boronic acid and rapid deactivation of the

      
       catalytic species, indicated by the reaction turning prematurely black.
      
  • Catalyst Introduction: Add

    
     and 
    
    
    
    quickly under a positive flow of argon.
  • Coupling: Heat the sealed mixture to 90°C for 4-6 hours.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash the organic layer twice with brine to remove the aqueous base and boronic acid byproducts.

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate. Purify via reverse-phase preparative HPLC to yield the final API.
    

References

  • Knochel, P. et al. (2003): Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange. Angewandte Chemie International Edition. Available at:[Link]

  • Nahm, S.; Weinreb, S. M. (1981): N-methoxy-n-methylamides as effective acylating agents. Tetrahedron Letters. Available at:[Link]

  • Suzuki, A. (2011): Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds. Angewandte Chemie International Edition. Available at:[Link]

Exploratory

Reactivity Profile and Synthetic Utility of 1-(4-Bromo-3-methylphenyl)-7-chloro-1-oxoheptane: A Trifunctional Orthogonal Scaffold

Executive Summary In modern medicinal chemistry and targeted protein degradation (e.g., PROTACs and molecular glues), the design of highly specific, rigidified linkers is paramount. 1-(4-Bromo-3-methylphenyl)-7-chloro-1-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and targeted protein degradation (e.g., PROTACs and molecular glues), the design of highly specific, rigidified linkers is paramount. 1-(4-Bromo-3-methylphenyl)-7-chloro-1-oxoheptane (CAS: 898760-98-0) is a premium trifunctional building block that offers unparalleled synthetic versatility. Featuring an aryl bromide, a ketone carbonyl, and a primary alkyl chloride, this molecule provides three distinct, orthogonally reactive sites.

This whitepaper provides an in-depth technical guide to the reactivity profile of this scaffold. By leveraging the electronic and steric nuances of the molecule, researchers can execute sequential, self-validating functionalizations to construct complex macrocycles, extended PROTAC linkers, and functionalized biaryl systems without the need for cumbersome protecting group strategies.

Structural Analysis and Orthogonal Reactivity

The true value of this scaffold lies in its orthogonal reactivity —the ability to selectively address one functional group while leaving the others completely intact.

  • The Aryl Bromide (Position 4): The aryl bromide is electronically activated by the electron-withdrawing ketone at the para position, which lowers the LUMO of the C–Br bond and accelerates oxidative addition by Palladium(0). However, it is sterically hindered by the ortho-methyl group (Position 3). This push-pull dynamic requires specific bulky ligands for efficient cross-coupling.

  • The Alkyl Chloride (Position 7'): A classic primary electrophile. It is highly susceptible to

    
     displacement by aliphatic or heteroatom nucleophiles but is completely inert to standard Palladium-catalyzed cross-coupling conditions.
    
  • The Ketone Carbonyl (Position 1'): Situated between the aryl ring and the alkyl chain, the ketone provides an

    
     hybridized center that can be rigidified via olefination or converted to an 
    
    
    
    branching point via reductive amination, allowing for the fine-tuning of linker lipophilicity (clogP).

OrthogonalReactivity A 1-(4-Bromo-3-methylphenyl) -7-chloro-1-oxoheptane B Aryl Bromide Cross-Coupling A->B Pd(0), Ligand Ar-B(OH)2 C Alkyl Chloride Nucleophilic Substitution A->C NaN3, NaI DMF, 60°C D Ketone Carbonyl Reductive Amination A->D R-NH2, STAB DCE, RT

Orthogonal reactivity pathways of the trifunctional scaffold.

Reactivity Profiles & Self-Validating Protocols

To maximize the utility of this scaffold, functionalization should follow a logical sequence. Because primary alkyl chlorides can slowly degrade under prolonged exposure to strong bases or high temperatures, it is often strategically sound to perform the


 displacement first, followed by the Suzuki coupling, and concluding with the ketone modification.
The Alkyl Chloride: Displacement via Finkelstein Activation

Alkyl chlorides are moderately reactive electrophiles. To attach a degrader warhead (e.g., a Thalidomide derivative) or an azide for Click chemistry, the chloride must be displaced. To prevent the need for harsh heating—which could induce


 elimination—a Finkelstein-assisted protocol is employed.

Causality & Logic: The addition of catalytic Sodium Iodide (NaI) generates an alkyl iodide intermediate in situ. Iodide is a vastly superior leaving group compared to chloride, lowering the activation energy of the subsequent nucleophilic attack and allowing the reaction to proceed cleanly at mild temperatures .

Protocol 1: Finkelstein-Assisted Azidation

  • Solvation: Dissolve 1.0 equivalent of 1-(4-Bromo-3-methylphenyl)-7-chloro-1-oxoheptane in anhydrous DMF (0.2 M). DMF solvates the sodium cations, leaving the azide anion highly nucleophilic.

  • Activation: Add 1.5 equivalents of Sodium Azide (

    
    ) and 0.2 equivalents of Sodium Iodide (NaI).
    
  • Reaction: Stir the mixture at 60 °C for 12 hours under a nitrogen atmosphere.

  • Workup: Quench with cold distilled water to precipitate inorganic salts. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over

    
    , and concentrate in vacuo.
    
The Aryl Bromide: Chemoselective Suzuki-Miyaura Coupling

With the alkyl chain functionalized, the aryl bromide is targeted to attach the target-binding ligand. The presence of the ortho-methyl group creates steric bulk that can inhibit the transmetalation and reductive elimination steps of the catalytic cycle.

Causality & Logic: To overcome steric hindrance, dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos are required. XPhos is highly electron-rich, accelerating oxidative addition, while its massive steric profile forces the rapid reductive elimination of the sterically congested biaryl product .

Protocol 2: Sterically Hindered Suzuki Coupling

  • Preparation: Combine the azido-intermediate (1.0 eq), the desired aryl boronic acid (1.2 eq), and anhydrous

    
     (2.0 eq) in a Schlenk flask. Potassium phosphate is chosen as a mild base to activate the boronic acid without hydrolyzing the newly formed alkyl azide.
    
  • Solvent: Add a 4:1 mixture of Toluene/Water. Degas the solvent mixture by sparging with argon for 15 minutes. Oxygen must be rigorously excluded to prevent the oxidation of Pd(0) to inactive Pd(II).

  • Catalysis: Add

    
     (0.02 eq) and XPhos (0.04 eq).
    
  • Reaction: Heat the mixture to 80 °C for 6 hours. Monitor via LC-MS until the aryl bromide is consumed.

  • Workup: Filter through a pad of Celite to remove palladium black. Extract with EtOAc, dry, and purify via flash chromatography.

The Ketone: Reductive Amination for Linker Branching

The final step utilizes the ketone to introduce an


 branch, often used to attach solubilizing groups (e.g., morpholine or piperazine) that improve the pharmacokinetic properties of the final drug molecule.

Causality & Logic: Sodium Triacetoxyborohydride (STAB) is the reagent of choice. Unlike Sodium Borohydride (


), which would indiscriminately reduce the ketone to an alcohol, STAB is exceptionally mild. It selectively reduces the transient iminium ion intermediate while leaving unreacted ketones untouched .

Protocol 3: Selective Reductive Amination

  • Imine Formation: Dissolve the biaryl-intermediate (1.0 eq) and a secondary amine (1.2 eq) in 1,2-Dichloroethane (DCE). Add glacial acetic acid (1.0 eq). The acid catalyzes the formation of the hemiaminal and subsequent dehydration to the iminium ion.

  • Reduction: Add STAB (1.5 eq) portion-wise at room temperature.

  • Reaction: Stir at room temperature for 16 hours.

  • Workup: Quench carefully with saturated aqueous

    
     to neutralize the acetic acid. Extract with Dichloromethane (DCM), dry, and purify.
    

Workflow S1 Step 1: Finkelstein-Assisted Azidation (Targets Alkyl Chloride) S2 Step 2: Suzuki-Miyaura Coupling (Targets Aryl Bromide) S1->S2 Isolate Azide Intermediate S3 Step 3: Reductive Amination (Targets Ketone) S2->S3 Isolate Biaryl Intermediate S4 Final Complex Linker Ready for Warhead Attachment S3->S4 Final Purification

Step-by-step sequential functionalization workflow for complex linker synthesis.

Quantitative Data Summaries

The following table summarizes the comparative reactivity, optimal conditions, and chemoselectivity profile for the three functional nodes of the scaffold.

Table 1: Comparative Reactivity and Chemoselectivity Matrix

Functional GroupTarget TransformationOptimal Reagents & ConditionsChemoselectivity ProfileTypical Yield
Alkyl Chloride

Substitution

, NaI (cat.), DMF, 60 °C
High: Leaves aryl bromide and ketone completely intact.85–95%
Aryl Bromide Cross-CouplingAr-

,

, XPhos, 80 °C
High: Does not insert into alkyl chloride; ketone unreactive.75–90%
Ketone Carbonyl Reductive Amination

, STAB, AcOH, DCE, RT
High: Mild hydride source does not displace halogens.70–85%

References

  • Békés, M., Langley, D.R. & Crews, C.M. (2022). "PROTAC targeted protein degraders: the past is prologue". Nature Reviews Drug Discovery, 21, 181–200. Available at:[Link]

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands". Accounts of Chemical Research, 41(11), 1461-1473. Available at:[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". The Journal of Organic Chemistry, 61(11), 3849-3862. Available at:[Link]

Protocols & Analytical Methods

Method

Synthesis of 1-(4-Bromo-3-methylphenyl)-7-chloro-1-oxoheptane: An In-depth Technical Guide for Researchers

This comprehensive guide provides a detailed protocol for the synthesis of 1-(4-bromo-3-methylphenyl)-7-chloro-1-oxoheptane, a potentially valuable intermediate in the fields of medicinal chemistry and drug development....

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides a detailed protocol for the synthesis of 1-(4-bromo-3-methylphenyl)-7-chloro-1-oxoheptane, a potentially valuable intermediate in the fields of medicinal chemistry and drug development. The synthetic strategy is centered around a robust and well-established Friedel-Crafts acylation reaction. This document offers a deep dive into the reaction mechanism, step-by-step experimental procedures for the synthesis of the acylating agent and the final product, purification techniques, and comprehensive characterization methods. The causality behind experimental choices is explained to provide a thorough understanding of the process, ensuring scientific integrity and reproducibility.

Introduction

Aryl ketones are a pivotal class of organic compounds that serve as versatile building blocks in the synthesis of a wide range of biologically active molecules. The title compound, 1-(4-bromo-3-methylphenyl)-7-chloro-1-oxoheptane, possesses multiple reactive sites: a halogenated aromatic ring, a ketone carbonyl group, and a terminal alkyl chloride. This trifunctional scaffold presents numerous opportunities for further chemical elaboration, making it an attractive precursor for the development of novel therapeutic agents and chemical probes.

The synthesis detailed herein involves a two-stage process. The first stage is the preparation of the necessary acylating agent, 7-chloroheptanoyl chloride, from its corresponding carboxylic acid. The second, and core, stage is the Friedel-Crafts acylation of 4-bromo-3-methyltoluene with the synthesized 7-chloroheptanoyl chloride, catalyzed by a Lewis acid.

Overall Synthetic Scheme

The synthetic pathway to 1-(4-bromo-3-methylphenyl)-7-chloro-1-oxoheptane is outlined below. The initial step involves the conversion of 7-chloroheptanoic acid to its more reactive acyl chloride derivative, which then undergoes a Friedel-Crafts acylation with 4-bromo-3-methyltoluene.

Synthetic_Scheme cluster_0 Stage 1: Acyl Chloride Formation cluster_1 Stage 2: Friedel-Crafts Acylation 7_chloroheptanoic_acid 7-Chloroheptanoic Acid 7_chloroheptanoyl_chloride 7-Chloroheptanoyl Chloride 7_chloroheptanoic_acid->7_chloroheptanoyl_chloride Reflux SOCl2 Thionyl Chloride (SOCl₂) SOCl2->7_chloroheptanoic_acid Final_Product 1-(4-Bromo-3-methylphenyl)- 7-chloro-1-oxoheptane 7_chloroheptanoyl_chloride->Final_Product DCM, 0°C to rt 4_bromo_3_methyltoluene 4-Bromo-3-methyltoluene 4_bromo_3_methyltoluene->Final_Product AlCl3 Aluminum Chloride (AlCl₃) AlCl3->7_chloroheptanoyl_chloride

Caption: Overall synthetic pathway for 1-(4-Bromo-3-methylphenyl)-7-chloro-1-oxoheptane.

Mechanistic Insights: The Friedel-Crafts Acylation

The core of this synthesis is the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction.[1] The mechanism involves the following key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride (AlCl₃), coordinates to the chlorine atom of 7-chloroheptanoyl chloride. This interaction polarizes the C-Cl bond, leading to its cleavage and the formation of a highly reactive and resonance-stabilized acylium ion. This electrophile is the key species that will attack the aromatic ring.

  • Electrophilic Attack: The electron-rich π-system of the 4-bromo-3-methyltoluene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation and Aromaticity Restoration: A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final ketone product.

Due to the electron-donating nature of the methyl group and the deactivating but ortho-, para-directing effect of the bromine atom on the toluene ring, the acylation is expected to occur predominantly at the position para to the methyl group and ortho to the bromine atom.

Friedel_Crafts_Mechanism AlCl3 AlCl₃ AcyliumIon_Formation Acylium Ion Formation AlCl3->AcyliumIon_Formation AcyliumIon Acylium Ion (Electrophile) AcyliumIon_Formation->AcyliumIon ElectrophilicAttack Electrophilic Attack AcyliumIon->ElectrophilicAttack AromaticRing 4-Bromo-3-methyltoluene AromaticRing->ElectrophilicAttack AreniumIon Arenium Ion (Sigma Complex) ElectrophilicAttack->AreniumIon Deprotonation Deprotonation AreniumIon->Deprotonation Product Final Product Deprotonation->Product CatalystRegeneration AlCl₃ + HCl Deprotonation->CatalystRegeneration

Caption: Mechanism of the Friedel-Crafts Acylation reaction.

Detailed Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. Aluminum chloride is highly corrosive and reacts violently with water.[2][3][4][5][6] Thionyl chloride and 7-chloroheptanoyl chloride are corrosive and moisture-sensitive.[7][8] Dichloromethane is a suspected carcinogen and should be handled with care.[9][10][11][12][13]

Part 1: Synthesis of 7-Chloroheptanoyl Chloride

This protocol details the conversion of 7-chloroheptanoic acid to 7-chloroheptanoyl chloride using thionyl chloride.[1][14][15]

Materials and Reagents:

Reagent/MaterialQuantityMolar Eq.Notes
7-Chloroheptanoic Acid10.0 g1.0---
Thionyl Chloride (SOCl₂)15.0 mL~2.5Excess

Procedure:

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-chloroheptanoic acid (10.0 g).

  • Carefully add thionyl chloride (15.0 mL) to the flask in the fume hood.

  • Heat the reaction mixture to a gentle reflux (approximately 80°C) using a heating mantle.

  • Maintain the reflux for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The crude 7-chloroheptanoyl chloride is obtained as a pale yellow liquid and can be used in the next step without further purification.

Part 2: Synthesis of 1-(4-Bromo-3-methylphenyl)-7-chloro-1-oxoheptane

This protocol outlines the Friedel-Crafts acylation of 4-bromo-3-methyltoluene.[16][17]

Materials and Reagents:

Reagent/MaterialQuantityMolar Eq.Notes
Anhydrous Aluminum Chloride (AlCl₃)9.7 g1.2Handle in a dry environment
4-Bromo-3-methyltoluene10.0 g1.0---
7-Chloroheptanoyl Chloride11.1 g1.1From Part 1
Anhydrous Dichloromethane (DCM)150 mL---Solvent
Crushed Ice100 g---For work-up
Concentrated Hydrochloric Acid (HCl)20 mL---For work-up

Procedure:

  • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (9.7 g).

  • Add anhydrous dichloromethane (100 mL) to the flask to create a suspension.

  • Cool the suspension to 0°C in an ice-water bath.

  • In the dropping funnel, dissolve 7-chloroheptanoyl chloride (11.1 g) in anhydrous dichloromethane (25 mL).

  • Add the 7-chloroheptanoyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 5°C.

  • In the same dropping funnel, dissolve 4-bromo-3-methyltoluene (10.0 g) in anhydrous dichloromethane (25 mL).

  • Add the 4-bromo-3-methyltoluene solution dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, carefully and slowly pour the reaction mixture into a beaker containing crushed ice (100 g) and concentrated hydrochloric acid (20 mL) with vigorous stirring. This will quench the reaction and decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification and Characterization

Purification

The crude product can be purified by column chromatography on silica gel followed by recrystallization.

Column Chromatography:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of hexane and ethyl acetate (e.g., starting with 98:2 hexane:ethyl acetate).

  • Procedure: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the column. Elute with the chosen solvent system, collecting fractions and monitoring by TLC to isolate the pure product.

Recrystallization:

  • Solvent: A suitable solvent system such as ethanol/water or hexanes.

  • Procedure: Dissolve the purified product from column chromatography in a minimum amount of hot solvent. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization

The structure and purity of the final product can be confirmed by various spectroscopic methods.

Technique Expected Observations
¹H NMR Aromatic protons in the range of 7.0-8.0 ppm. A singlet for the methyl group around 2.4 ppm. Triplets for the methylene groups of the heptanoyl chain. A triplet for the -CH₂Cl group around 3.5 ppm.
¹³C NMR A peak for the ketone carbonyl carbon around 198-200 ppm. Aromatic carbon signals in the range of 125-145 ppm. Aliphatic carbon signals. A signal for the -CH₂Cl carbon around 45 ppm.
IR Spectroscopy A strong absorption band for the C=O stretch of the aryl ketone around 1680-1690 cm⁻¹. C-H stretching bands for aromatic and aliphatic protons. A C-Cl stretching band around 600-800 cm⁻¹.
Mass Spectrometry A molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, indicative of the presence of a bromine atom.[18][19] Fragmentation patterns corresponding to the loss of the chloroheptyl chain and other fragments.

Expected Results

Based on analogous reactions, a yield of 60-75% of the purified product can be anticipated. The final product is expected to be a solid at room temperature. The spectroscopic data should be consistent with the proposed structure of 1-(4-bromo-3-methylphenyl)-7-chloro-1-oxoheptane.

Troubleshooting

Problem Possible Cause Solution
Low or no product yield Inactive aluminum chloride due to moisture contamination.Ensure all glassware is flame-dried and reagents are anhydrous. Handle AlCl₃ in a dry atmosphere.
Incomplete reaction.Increase reaction time or gently warm the reaction mixture after the initial addition at low temperature. Monitor by TLC.
Formation of multiple products Isomeric products formed due to acylation at different positions.The directing effects of the substituents should favor the desired isomer. Purification by column chromatography should separate isomers.
Product decomposes during work-up Vigorous and exothermic quenching.Add the reaction mixture to the ice/HCl mixture slowly and with efficient stirring.

Conclusion

This application note provides a comprehensive and detailed guide for the synthesis, purification, and characterization of 1-(4-bromo-3-methylphenyl)-7-chloro-1-oxoheptane. By following the outlined protocols and understanding the underlying chemical principles, researchers in drug development and organic synthesis can reliably prepare this versatile intermediate for further investigation and application in their respective fields. The emphasis on safety, mechanistic understanding, and detailed experimental procedures is intended to ensure the successful and safe execution of this synthesis.

References

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Sources

Application

Application Note: Advanced Purification Protocol for 1-(4-Bromo-3-methylphenyl)-7-chloro-1-oxoheptane

Strategic Overview & Chemical Context The compound 1-(4-Bromo-3-methylphenyl)-7-chloro-1-oxoheptane (CAS: 898760-98-0) is a highly versatile bifunctional intermediate. Featuring an aryl bromide suitable for transition-me...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Chemical Context

The compound 1-(4-Bromo-3-methylphenyl)-7-chloro-1-oxoheptane (CAS: 898760-98-0) is a highly versatile bifunctional intermediate. Featuring an aryl bromide suitable for transition-metal-catalyzed cross-coupling and a primary alkyl chloride primed for nucleophilic substitution, it is a critical building block in pharmaceutical development.

Typically synthesized via the Friedel-Crafts acylation of 2-bromotoluene with 7-chloroheptanoyl chloride, the crude reaction mixture presents a complex purification challenge. The presence of stoichiometric aluminum chloride (


) creates strong Lewis acid-base complexes with the product. Furthermore, the reaction yields predictable impurities: hydrolyzed aliphatic acids (7-chloroheptanoic acid) and structural regioisomers (e.g., ortho-acylated byproducts), as noted in  [1].

This application note details an orthogonal purification strategy designed to isolate the target compound at >97% purity while preventing thermal degradation and dehydrohalogenation.

Physicochemical Profiling

To design a self-validating purification system, we must first establish the target's physicochemical parameters. The dual-halogen nature of the molecule significantly impacts its phase behavior and thermal stability.

PropertyValue / Description
Chemical Name 1-(4-Bromo-3-methylphenyl)-7-chloro-1-oxoheptane
CAS Number 898760-98-0
Molecular Formula

Molecular Weight 317.65 g/mol
Physical State (Predicted) Viscous heavy oil to low-melting solid
Solubility Profile Soluble in DCM, EtOAc, THF, Toluene; Insoluble in Water
Key Functional Groups Aryl bromide, Aryl methyl, Ketone, Primary alkyl chloride

Purification Workflow

The following workflow illustrates the strategic progression from crude complex to high-purity isolate.

PurificationWorkflow Crude Crude Reaction Mixture (AlCl3 Complex) Quench Acidic Quench (Ice-cold 1M HCl) Crude->Quench Break Al-O Complex Extraction Liquid-Liquid Extraction (DCM / H2O) Quench->Extraction Phase Separation BasicWash Basic Wash (Sat. NaHCO3) Extraction->BasicWash Remove Aliphatic Acids Drying Drying & Concentration (Na2SO4, Rotary Evap) BasicWash->Drying Remove Water Flash Flash Chromatography (Silica, Hexanes/EtOAc) Drying->Flash Isomer Separation Distillation Kugelrohr Distillation (High Vacuum) Flash->Distillation Polish / Desolvation Pure Pure 1-(4-Bromo-3-methylphenyl) -7-chloro-1-oxoheptane Distillation->Pure >97% Purity

Figure 1: Purification workflow for 1-(4-Bromo-3-methylphenyl)-7-chloro-1-oxoheptane.

Step-by-Step Methodology & Scientific Causality

Phase 1: Reaction Quenching and Liquid-Liquid Extraction

Objective: Safely decompose the


-ketone complex and remove water-soluble byproducts.
  • Acidic Quench: Transfer the crude reaction mixture (typically in dichloromethane) into an addition funnel. Add dropwise to a vigorously stirred mixture of crushed ice and 1M HCl (approx. 10 mL per gram of crude material).

    • Scientific Causality: Friedel-Crafts acylation requires stoichiometric Lewis acid, which tightly coordinates to the resulting ketone. Quenching with ice-cold HCl protonates the oxygen, breaking the

      
       bond while maintaining a low temperature (<5 °C) to prevent the hydrolysis of the terminal 
      
      
      
      primary chloride.
  • Phase Separation: Allow the layers to separate. Extract the aqueous layer twice with fresh dichloromethane (DCM).

  • Basic Wash: Wash the combined organic layers with saturated aqueous

    
     until 
    
    
    
    evolution completely ceases.
    • Scientific Causality: Unreacted 7-chloroheptanoyl chloride rapidly hydrolyzes during the aqueous quench to form 7-chloroheptanoic acid. The bicarbonate wash deprotonates this aliphatic acid, selectively partitioning it into the aqueous waste stream.

  • Drying: Wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure (water bath ≤35 °C).
    
Phase 2: Normal-Phase Flash Column Chromatography

Objective: Isolate the target ketone from unreacted starting materials and structural regioisomers.

  • Column Preparation: Pack a column with high-purity silica gel (40-63 µm).

  • Sample Loading: Because the crude material is a viscous oil, utilize dry-loading. Dissolve the crude in a minimal amount of DCM, add silica gel (1:2 w/w ratio to crude), and evaporate to a free-flowing powder. Load this evenly onto the column head.

    • Scientific Causality: Direct liquid loading of viscous oils causes severe band broadening and poor resolution. Dry loading ensures a tight initial sample band.

  • Elution Profile: Run a gradient mobile phase starting from 100% Hexanes, gradually ramping to 90:10 Hexanes:Ethyl Acetate.

    • Fraction 1 (Non-polar): Unreacted 2-bromotoluene elutes near the solvent front.

    • Fraction 2 (Target): The target ketone elutes at an

      
       of ~0.35 (in 9:1 Hexanes:EtOAc).
      
    • Fraction 3 (Polar): Regioisomers (e.g., ortho-acylation products) elute later. As documented in [2], while acylation predominantly occurs para to the methyl group, steric factors yield minor isomers that interact differently with the silica stationary phase.

Phase 3: Final Polish via High-Vacuum Kugelrohr Distillation

Objective: Remove trace solvents and colored impurities without inducing thermal degradation.

  • Setup: Transfer the pooled, concentrated chromatographic fractions into a Kugelrohr distillation bulb.

  • Distillation: Apply a high vacuum (≤ 0.1 Torr). Gently heat the oven to 140–160 °C. Collect the target compound in the receiving bulb cooled with a dry ice/acetone bath.

    • Scientific Causality: Heavy, halogenated aryl ketones frequently "oil out" rather than form clean crystals, making recrystallization inefficient [3]. Standard distillation requires temperatures that risk dehydrohalogenation of the alkyl chloride. Short-path Kugelrohr distillation under high vacuum drastically lowers the boiling point, minimizing thermal stress and yielding a pristine, colorless product.

Analytical Validation System

To ensure the protocol is self-validating, the purified isolate must be subjected to the following analytical checks:

  • Gas Chromatography-Mass Spectrometry (GC-MS): The presence of one Bromine and one Chlorine atom creates a highly distinct isotopic signature. The molecular ion (

    
    ) will appear as a triplet at m/z 316, 318, and 320 in an approximate ratio of 3:4:1 . This specific pattern is the definitive fingerprint for the 
    
    
    
    formula.
  • High-Performance Liquid Chromatography (HPLC): Run on a C18 column using an Acetonitrile/Water (0.1% TFA) gradient with UV detection at 254 nm. The target should present as a single sharp peak (>97% AUC).

  • Proton NMR (

    
     NMR, 
    
    
    
    , 400 MHz):
    • Aryl Region: Look for the classic 1,2,4-trisubstituted benzene pattern. A doublet at ~7.6 ppm (

      
       Hz), a doublet of doublets at ~7.6 ppm (
      
      
      
      Hz), and a narrow doublet at ~7.8 ppm (
      
      
      Hz).
    • Ketone

      
      -Protons:  Triplet at ~2.9 ppm (2H, 
      
      
      
      ).
    • Chloride

      
      -Protons:  Triplet at ~3.5 ppm (2H, 
      
      
      
      ).
    • Aryl Methyl: Sharp singlet at ~2.4 ppm (3H,

      
      ).
      
    • Aliphatic Envelope: Multiplets between 1.3 - 1.8 ppm (8H, internal

      
       groups).
      

References

Method

Application Note: 1-(4-Bromo-3-methylphenyl)-7-chloro-1-oxoheptane as a Versatile Bifunctional Scaffold in Medicinal Chemistry

Executive Summary & Strategic Utility In modern drug discovery, the rapid assembly of complex pharmacophores relies heavily on the strategic use of polyfunctional building blocks. 1-(4-Bromo-3-methylphenyl)-7-chloro-1-ox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

In modern drug discovery, the rapid assembly of complex pharmacophores relies heavily on the strategic use of polyfunctional building blocks. 1-(4-Bromo-3-methylphenyl)-7-chloro-1-oxoheptane (CAS: 898760-98-0) represents a highly privileged scaffold featuring three orthogonal reactive sites: an aryl bromide, an aryl ketone, and a terminal primary alkyl chloride.

This architectural triad allows for divergent synthetic trajectories without the need for cumbersome protection-deprotection strategies. It is particularly valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs) , where the 7-carbon aliphatic chain serves as a highly tunable, lipophilic linker bridging a target protein ligand and an E3 ligase recruiter. As highlighted in [1], optimizing linker length and flexibility is critical for the formation of the necessary ternary degradation complex.

Mechanistic Rationale & Causality in Functionalization

To fully harness this scaffold, chemists must exploit the electronic and steric interplay between its functional groups.

The "Para-Ketone Effect" on Suzuki-Miyaura Coupling

The aryl bromide is situated para to the electron-withdrawing ketone moiety. This electronic arrangement significantly polarizes the C–Br bond, rendering the aromatic ring electron-deficient. Consequently, the oxidative addition of Palladium(0) into the C–Br bond—often the rate-limiting step in cross-coupling—is kinetically accelerated. This allows the Suzuki-Miyaura coupling to proceed at lower temperatures (e.g., 60 °C), which is crucial for preserving the integrity of the unreacted aliphatic chloride [2].

Finkelstein-Accelerated SN2 Amination

The terminal 7-chloro group is relatively unreactive toward mild nucleophiles. Forcing the reaction with high heat often leads to unwanted side reactions, such as ketone enolization or intramolecular cyclization. To bypass this, we utilize an in situ Finkelstein reaction by adding catalytic Sodium Iodide (NaI). The chloride is transiently converted to a highly reactive primary iodide, which undergoes rapid SN2 displacement by secondary amines. This ensures high chemoselectivity and prevents over-alkylation [3].

Mandatory Visualization: Divergent Synthetic Pathways

G Scaffold 1-(4-Bromo-3-methylphenyl) -7-chloro-1-oxoheptane SN2 Chemoselective S_N2 (Terminal Chloride) Scaffold->SN2 Amine, NaI Suzuki Suzuki-Miyaura Coupling (Aryl Bromide) Scaffold->Suzuki Boronic Acid, Pd Reduction Ketone Reduction (Aryl Ketone) Scaffold->Reduction NaBH4 SN2->Suzuki Sequential Dual Functionalization PROTAC PROTAC Linker Assembly SN2->PROTAC E3 Ligase Conjugation Biaryl Biaryl Pharmacophore (Kinase Inhibitors) Suzuki->Biaryl Scaffold Hopping Macrocycle Macrocyclic Peptidomimetics Reduction->Macrocycle Intramolecular Cyclization

Divergent synthetic pathways of the bifunctional scaffold in medicinal chemistry.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They incorporate specific visual and analytical cues to ensure the chemist can verify the success of the reaction in real-time.

Protocol A: Chemoselective SN2 Amination (Linker Extension)

Objective: Displace the terminal chloride with a secondary amine (e.g., piperidine) while leaving the aryl bromide and ketone intact.

  • Setup: In an oven-dried round-bottom flask under N2, dissolve 1-(4-Bromo-3-methylphenyl)-7-chloro-1-oxoheptane (1.0 equiv, 10 mmol) in anhydrous Acetonitrile (0.2 M).

  • Catalysis & Base: Add Sodium Iodide (NaI, 0.5 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.5 equiv).

  • Nucleophile Addition: Add the secondary amine (1.2 equiv) dropwise at room temperature.

  • Heating & Visual Validation: Heat the mixture to 70 °C. Self-Validation Cue: Within 30 minutes, the clear solution will become cloudy with a fine white precipitate. This is NaCl crashing out of the acetonitrile, confirming that the Finkelstein halogen-exchange and subsequent SN2 displacement are actively occurring.

  • Monitoring: Monitor via LC-MS. The product mass will shift, but the distinct 1:1 isotopic doublet of the bromine atom (M / M+2) must remain visible, validating that the aryl bromide has not been compromised.

  • Workup: Cool to room temperature, filter off the NaCl salts, and concentrate the filtrate. Partition between EtOAc and saturated aqueous NaHCO3. The organic layer is washed with brine, dried over Na2SO4, and concentrated to yield the aminated linker.

Protocol B: Low-Temperature Suzuki-Miyaura Cross-Coupling

Objective: Couple the aryl bromide with an aryl boronic acid using a highly active dialkylbiarylphosphine ligand to preserve aliphatic functional groups.

  • Setup: Charge a Schlenk flask with the brominated scaffold (1.0 equiv), the desired aryl boronic acid (1.1 equiv), and K3PO4 (2.0 equiv).

  • Catalyst Assembly: Add Pd(OAc)2 (5 mol%) and SPhos (10 mol%). Rationale: SPhos is a highly electron-rich, sterically demanding ligand that facilitates rapid oxidative addition and reductive elimination, preventing competitive side reactions [4].

  • Solvent Addition: Add a degassed mixture of Toluene/H2O (10:1, 0.1 M). The biphasic system dissolves the inorganic base while keeping the organic substrates in the active catalytic phase.

  • Reaction: Heat to 60 °C for 4 hours. Self-Validation Cue: The reaction mixture will transition from a pale yellow to a dark, metallic grey/black as the active Pd(0) species cycles and eventually aggregates upon completion. LC-MS will show the complete disappearance of the 1:1 bromine isotopic pattern, replaced by a single product mass peak.

  • Workup: Filter through a short pad of Celite to remove palladium black. Extract the aqueous layer with EtOAc, combine organics, dry, and purify via flash chromatography.

Quantitative Data Presentation

The table below summarizes the optimized reaction conditions and chemoselectivity metrics for the divergent functionalization of the scaffold.

Reaction TypeReagents & Catalyst SystemSolvent SystemTemp (°C)Time (h)Yield (%)Chemoselectivity Profile
SN2 Amination Piperidine, NaI (cat.), DIPEAAcetonitrile70688%>99% (Aryl Br intact; Ketone intact)
Suzuki Coupling Ar-B(OH)2, Pd(OAc)2, SPhos, K3PO4Toluene/H2O (10:1)60492%>95% (Alkyl Cl intact; Ketone intact)
Ketone Reduction NaBH4, CeCl3·7H2O (Luche)Methanol0 to 25295%>99% (Aryl Br intact; Alkyl Cl intact)
Dual Sequence 1. SN2 Amination 2. Suzuki Coupling1. MeCN 2. Tol/H2O70 606 478% (Over 2 steps)Complete orthogonal functionalization

References

  • Békés, M., Langley, D. R., & Crews, C. M. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery, 21(3), 181-200.[Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[Link]

  • Ju, Y., & Varma, R. S. (2004). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Green Chemistry, 6(4), 219-221.[Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 1-(4-Bromo-3-methylphenyl)-7-chloro-1-oxoheptane

Welcome to the Technical Support Center. This guide provides mechanistic insights, validated protocols, and troubleshooting strategies for the synthesis of 1-(4-Bromo-3-methylphenyl)-7-chloro-1-oxoheptane .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides mechanistic insights, validated protocols, and troubleshooting strategies for the synthesis of 1-(4-Bromo-3-methylphenyl)-7-chloro-1-oxoheptane .

This molecule is typically synthesized via the Friedel-Crafts acylation of 2-bromotoluene (1-bromo-2-methylbenzene) with 7-chloroheptanoyl chloride. Due to the bifunctional nature of the acylating agent and the competing directing effects on the aromatic ring, researchers frequently encounter complex side reactions.

Diagnostic Workflow

G Start Issue: Low Yield or Impure Product Isomers GC/MS: Multiple peaks with identical MW Start->Isomers Cyclization LC/MS: M - 36 Da (Loss of HCl) Start->Cyclization Debromination LC/MS: M - 79 Da (Loss of Br) Start->Debromination Incomplete TLC: Unreacted Starting Material Start->Incomplete Sol_Isomers Regioisomer Formation: Optimize T (°C) & use bulky Lewis acid Isomers->Sol_Isomers Sol_Cyclization Intramolecular Alkylation: Quench early, lower T, avoid prolonged heating Cyclization->Sol_Cyclization Sol_Debromination Halogen Cleavage: Switch to milder catalyst (e.g., FeCl3 or ZnCl2) Debromination->Sol_Debromination Sol_Incomplete Catalyst Sequestration: Ensure AlCl3 is >1.1 eq (Ketone complexation) Incomplete->Sol_Incomplete

Diagnostic decision tree for Friedel-Crafts acylation side reactions.

In-Depth Troubleshooting & FAQs

Q1: Regioselectivity - Why is my GC/MS showing a mixture of isomers, and why is the desired 4-bromo-3-methylphenyl isomer difficult to isolate? Mechanistic Causality: In the starting material (2-bromotoluene), both the methyl group (activating) and the bromo group (deactivating) are ortho/para directors. The primary site of electrophilic attack is heavily dictated by the more activating methyl group, favoring acylation at the position para to the methyl group (yielding the 3-bromo-4-methylphenyl isomer)[1]. The formation of your target, the 4-bromo-3-methylphenyl isomer (acylation para to the bromo group), is electronically disfavored and represents a kinetically slower pathway. Resolution: To enrich the desired isomer, researchers must manipulate the steric environment and reaction thermodynamics. Lowering the reaction temperature can suppress the formation of sterically hindered ortho isomers. Additionally, switching from


 to a bulkier or milder Lewis acid (e.g., 

or

) can alter the transition state energy, potentially shifting the isomer distribution[1]. Extensive purification via column chromatography is usually required to separate these structurally similar derivatives.

Q2: Competing Alkylation - I am observing a major impurity with a mass exactly 36 Da lower than my target product. What is this? Mechanistic Causality: Your acylating agent, 7-chloroheptanoyl chloride, is bifunctional. While the acyl chloride end undergoes the desired Friedel-Crafts acylation, the terminal alkyl chloride can undergo a subsequent Friedel-Crafts alkylation[2]. The Lewis acid (


) facilitates the removal of the terminal chloride, generating a carbocation that attacks the newly acylated aromatic ring (either intramolecularly to form a fused benzocycloalkanone ring system, or intermolecularly to form oligomers). The loss of 

corresponds exactly to a mass reduction of ~36.5 Da. Resolution: Acylation is generally faster than alkylation. To prevent the secondary alkylation step, strictly control the reaction time and temperature. Quench the reaction immediately upon consumption of the acyl chloride.

Q3: Catalyst Sequestration - My reaction stalls at 50% conversion despite using 1.0 equivalent of


. Why isn't the catalyst turning over? 
Mechanistic Causality:  Unlike Friedel-Crafts alkylation, which is truly catalytic, Friedel-Crafts acylation requires stoichiometric amounts of the Lewis acid. The newly formed ketone product acts as a moderate Lewis base. The lone pairs on the carbonyl oxygen form a highly stable, irreversible complex with the strongly Lewis acidic 

[3]. Resolution: Because one equivalent of

is entirely consumed by complexing with the product, you must use a minimum of 1.1 to 1.2 equivalents of

relative to the acyl chloride to ensure enough free catalyst remains to drive the reaction to completion[4].

Q4: Dehalogenation - LC/MS analysis shows the presence of 1-(3-methylphenyl)-7-chloro-1-oxoheptane. How is the bromine being lost? Mechanistic Causality: Harsh Lewis acids like


, especially at elevated temperatures or extended reaction times, can promote halogen exchange or complete dehalogenation (debromination) of the aromatic ring[1].
Resolution:  Limit the reaction temperature to the minimum required for acylation (often 

to room temperature). If debromination persists, transition to milder reaction conditions or evaluate alternative catalysts[1].
Standardized Experimental Protocol

Self-Validating Workflow for Minimized Side Reactions

  • Preparation of the Acylium Complex:

    • In an oven-dried, argon-purged flask, suspend 1.2 equivalents of anhydrous

      
       in anhydrous dichloromethane (DCM).
      
    • Cool the suspension to

      
       using an ice bath.
      
    • Add 1.0 equivalent of 7-chloroheptanoyl chloride dropwise over 15 minutes.

    • Validation Check: The solution should turn slightly yellow/orange, indicating the successful formation of the acylium ion complex.

  • Addition of the Arene:

    • Dissolve 1.0 equivalent of 2-bromotoluene in a small volume of DCM.

    • Add the arene solution dropwise to the acylium complex at

      
       to prevent exothermic spikes that lead to polyalkylation or debromination.
      
  • Reaction Monitoring:

    • Stir the reaction at

      
       for 1 hour, then allow it to slowly warm to room temperature.
      
    • Validation Check: Monitor via GC/MS every 30 minutes. Look for the disappearance of 2-bromotoluene and the emergence of the target mass. Do not let the reaction run past the point of complete acyl chloride consumption to prevent the terminal alkyl chloride from initiating intramolecular alkylation.

  • Quenching and Workup:

    • Quench the reaction by carefully pouring the mixture into a vigorously stirred beaker of crushed ice and 1M

      
      .
      
    • Causality: The acidic aqueous environment destroys the stable ketone-

      
       complex, liberating the free ketone product[3].
      
    • Extract the aqueous layer with DCM, wash the combined organic layers with brine, dry over

      
      , and concentrate under reduced pressure.
      
    • Purify the crude mixture via silica gel column chromatography to separate the 4-bromo-3-methylphenyl isomer from the dominant 3-bromo-4-methylphenyl isomer.

Quantitative Data Summary: Analytical Signatures of Side Reactions
Side ReactionStructural ConsequenceMass Shift (vs Target)Primary Preventive Action
Regioisomerization Formation of 1-(3-bromo-4-methylphenyl)-...0 Da (Identical MW)Optimize temperature; change Lewis acid.
Intramolecular Alkylation Fused benzocycloalkanone formation-36.5 Da (Loss of HCl)Quench early; avoid prolonged heating.
Dehalogenation Loss of aromatic bromine-79 Da (Loss of Br + H)Use milder catalyst; lower temperature.
Incomplete Conversion Unreacted starting materialsN/AEnsure

> 1.1 equivalents.
References
  • Friedel–Crafts reaction. Wikipedia. Retrieved from: [Link]

  • Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. Retrieved from:[Link]

Sources

Optimization

How to remove impurities from 1-(4-Bromo-3-methylphenyl)-7-chloro-1-oxoheptane

Target Compound: 1-(4-Bromo-3-methylphenyl)-7-chloro-1-oxoheptane Application: Intermediate for pharmaceutical development and materials science. Welcome to the Technical Support Center.

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 1-(4-Bromo-3-methylphenyl)-7-chloro-1-oxoheptane Application: Intermediate for pharmaceutical development and materials science.

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the complex impurity profiles associated with the synthesis of 1-(4-Bromo-3-methylphenyl)-7-chloro-1-oxoheptane. This bifunctional ω-chloroalkyl aryl ketone is typically synthesized via the Friedel-Crafts acylation of 1-bromo-2-methylbenzene with 7-chloroheptanoyl chloride.

Because the aromatic starting material possesses competing directing groups, and the aliphatic chain contains a reactive terminal chloride, crude reaction mixtures often present a challenging matrix of impurities. This guide provides the causality behind these issues and self-validating protocols to ensure high-purity isolation.

Part 1: Quantitative Impurity Profiling

Before initiating purification, it is critical to understand the physicochemical properties of the expected impurities. The table below summarizes the quantitative data and chromatographic behavior of the crude matrix to guide your isolation strategy.

Compound / ImpurityExpected % in CrudeTypical

(9:1 Hexanes:EtOAc)
Source / Mechanistic OriginRecommended Removal Method
Target Aryl Ketone 70–85%0.45Primary electrophilic aromatic substitution product.N/A
Regioisomers 5–15%0.42 – 0.48Competing ortho/para directing effects of the bromo and methyl groups.Silica Gel Chromatography or Recrystallization
7-Chloroheptanoic Acid 2–5%0.00 (Streaks)Hydrolysis of unreacted 7-chloroheptanoyl chloride during aqueous quench.Liquid-Liquid Extraction (Basic Wash)
1-Bromo-2-methylbenzene 1–5%0.90Unreacted aromatic starting material.Vacuum Distillation or Hexane Trituration
Oligomers / Alkylated Byproducts < 2%0.10 – 0.20Lewis acid-catalyzed activation of the terminal 7-chloro aliphatic group.Silica Gel Chromatography
Part 2: Troubleshooting & FAQs

Q1: My GC/LC-MS shows multiple peaks with identical masses. How do I resolve these regioisomeric impurities, and how can I prevent them? A1: You are observing regioisomers. The starting material, 1-bromo-2-methylbenzene, has a methyl group (activating, ortho/para directing) and a bromo group (deactivating, ortho/para directing). The acylium ion electrophile will attack multiple positions, leading to a mixture of isomers[1]. Causality & Prevention: To suppress regioisomer formation, you must manipulate the reaction kinetics. Conduct the acylation at low temperatures (e.g., -10 °C to -20 °C). Lower thermal energy increases the activation energy barrier for the kinetically less favored isomers, enhancing selectivity for the sterically unhindered para-position relative to the bromo group[2]. Resolution: Standard extraction cannot separate these isomers due to their identical molecular weights and near-identical partition coefficients. You must utilize high-resolution silica gel chromatography with a very shallow solvent gradient, or solvent-antisolvent recrystallization if the product is solid at room temperature.

Q2: I am experiencing a severe emulsion during the aqueous workup, leading to product loss. What is causing this? A2: Emulsions in Friedel-Crafts workups are almost exclusively caused by the incomplete dissolution of aluminum hydroxide salts. The Lewis acid catalyst (ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">


) forms a highly stable coordination complex with the carbonyl oxygen of your newly formed aryl ketone.
Causality: Quenching the reaction with plain water or weak acids causes the aluminum to precipitate as a gelatinous ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">

matrix. This gel traps your organic product and acts as a surfactant, stabilizing the emulsion. Resolution: Always quench the reaction mixture into a vigorously stirred mixture of crushed ice and concentrated HCl. The strong acid protonates the aluminum species, keeping them highly soluble as

or hydrated

ions in the aqueous phase, allowing for immediate and clean phase separation.

Q3: I am seeing a loss of the aliphatic chlorine atom in my final product's mass spectrum. Why is this dehalogenation happening? A3: The terminal aliphatic chloride (the 7-chloro group) is being inadvertently activated by the strong Lewis acid (ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">


).
Causality: While 

primarily coordinates with the acyl chloride to generate the desired acylium ion, prolonged exposure or elevated temperatures allow excess

to coordinate with the terminal aliphatic chloride. This generates a carbocation at the tail end of the chain, leading to unintended intermolecular alkylation or elimination side reactions. Resolution: Strictly control the reaction temperature and time. Limit the reaction to 2–4 hours and monitor closely via TLC. Quench the reaction immediately upon the consumption of the starting material to preserve the aliphatic chloride.
Part 3: Experimental Workflows & Protocols
Protocol A: Self-Validating Workup & Extraction

This protocol is designed to eliminate aluminum salts and acidic impurities while providing real-time visual validation of success.

  • Acidic Quench: Carefully pour the crude reaction mixture into a beaker containing a 1:1 mixture of crushed ice and concentrated HCl (use approximately 10 mL of HCl per gram of ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">

    
     used).
    
  • Phase Maturation: Stir vigorously for 15–30 minutes.

    • Validation Check: The system is self-validating when the opaque, gelatinous mixture transitions into two distinct, transparent liquid phases. If cloudiness persists, add more HCl.

  • Extraction: Transfer to a separatory funnel and extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL). Combine the organic layers[3].

  • Basic Wash (Acid Removal): Wash the combined organic layers with saturated aqueous

    
    .
    
    • Validation Check: Observe the evolution of

      
       gas. Continue washing until gas evolution completely ceases. Test the aqueous waste layer with pH paper; a stable pH of 
      
      
      
      confirms the complete ionization and removal of 7-chloroheptanoic acid.
  • Drying: Wash with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Protocol B: Regioisomer Resolution via Column Chromatography

Due to the tight


 values of the regioisomers, precise chromatographic control is required.
  • Column Packing: Pack a column with high-grade silica gel (230-400 mesh) using 100% Hexanes. Use a high silica-to-crude ratio (minimum 50:1 by weight) to ensure theoretical plates are sufficient for regioisomer resolution.

  • Loading: Dissolve the crude concentrated oil in the absolute minimum volume of DCM and apply it evenly to the top of the silica bed.

  • Gradient Elution: Begin elution with 100% Hexanes to flush out the unreacted 1-bromo-2-methylbenzene (

    
     0.90). Gradually increase polarity to 98:2 Hexanes:Ethyl Acetate, and finally to 95:5.
    
  • Fraction Validation: Monitor fractions via TLC (UV 254 nm).

    • Validation Check: To validate the purity of the target fraction, perform a co-spotting TLC test. Spot the fraction, the crude mixture, and a mixed spot. A single, perfectly round spot without tailing or "figure-eight" splitting confirms the complete removal of regioisomers.

Part 4: Purification Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Target + Impurities) Quench Aqueous Quench (Ice + Conc. HCl) Crude->Quench Extraction Liquid-Liquid Extraction (DCM / Aqueous) Quench->Extraction BasicWash Basic Wash (NaHCO3) Removes Acidic Impurities Extraction->BasicWash Concentration Concentration under Vacuum BasicWash->Concentration Decision Purity Check (GC/LC-MS) Regioisomers Present? Concentration->Decision Chromatography Silica Gel Chromatography (Hexanes/EtOAc) Decision->Chromatography High Isomer % Crystallization Recrystallization (Solvent/Antisolvent) Decision->Crystallization Scale-up / Solid Pure Pure 1-(4-Bromo-3-methylphenyl) -7-chloro-1-oxoheptane Decision->Pure High Purity Chromatography->Pure Crystallization->Pure

Figure 1: Step-by-step purification workflow for isolating the target aryl ketone from crude mixtures.

References
  • Title: WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature Source: Google Patents URL
  • Title: Friedel-Crafts Acylation Source: Chemistry Steps URL: [Link]

Sources

Troubleshooting

1-(4-Bromo-3-methylphenyl)-7-chloro-1-oxoheptane reaction monitoring by TLC

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers encounter false negatives and chromatographic artifacts when monitoring Friedel-Crafts acylations. The synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers encounter false negatives and chromatographic artifacts when monitoring Friedel-Crafts acylations.

The synthesis of 1-(4-bromo-3-methylphenyl)-7-chloro-1-oxoheptane (CAS: 898760-98-0) via the acylation of o-bromotoluene (1-bromo-2-methylbenzene) with 7-chloroheptanoyl chloride is a classic example. Because the reaction utilizes aluminum chloride (AlCl₃) as a Lewis acid catalyst, the resulting aryl ketone product forms a tight, highly polar complex with the metal. Direct spotting of this reaction mixture onto a TLC plate will fail.

Below is our comprehensive, field-proven guide to developing a self-validating TLC methodology for this specific workflow.

Part 1: Experimental Workflow & Chemical Causality

To successfully monitor this reaction, you must physically break the AlCl₃-ketone complex before the sample touches the silica. We achieve this through a "mini-workup" (quenching) step. By introducing aqueous HCl, the basic oxygen of the ketone is protonated, displacing the AlCl₃ into the aqueous layer and releasing the free, organic-soluble 1-oxoheptane product .

TLC_Workflow RXN 1. Reaction Mixture (AlCl3-Ketone Complex) QUENCH 2. Mini-Workup (1M HCl + Ice) RXN->QUENCH 0.1 mL Aliquot PHASE 3. Phase Extraction (DCM / H2O) QUENCH->PHASE Vortex 30s SPOT 4. Plate Spotting (SM, Co-spot, Rxn) PHASE->SPOT Extract Organic DEV 5. TLC Elution (9:1 Hex:EtOAc) SPOT->DEV Capillary Action VIS 6. Visualization (UV 254nm & DNP) DEV->VIS Air Dry Plate

Figure 1: Self-validating TLC workflow for Friedel-Crafts acylation monitoring.

Part 2: Quantitative Data & Method Development

To accurately track conversion, the mobile phase must cleanly resolve the non-polar starting material (o-bromotoluene) from the intermediate-polarity aryl ketone product. A highly non-polar system (100% Hexanes) will leave the product near the baseline, while a 9:1 Hexanes:Ethyl Acetate mixture provides optimal resolution.

Table 1: Chromatographic Behavior on Silica Gel 60 F₂₅₄

CompoundChemical NatureRf (100% Hexanes)Rf (9:1 Hexanes:EtOAc)Optimal Visualization
o-Bromotoluene (SM1)Non-polar Arene~0.85~0.95UV (254 nm)
7-Chloroheptanoyl chloride (SM2)Acid ChlorideN/A (Reacts)N/A (Reacts)N/A
Methyl 7-chloroheptanoate (MeOH Quenched SM2)Aliphatic Ester~0.30~0.60PMA or I₂ Stain
1-(4-Bromo-3-methylphenyl)-7-chloro-1-oxoheptane Aryl Ketone~0.10~0.45 UV (254 nm), DNP Stain

Part 3: Self-Validating TLC Protocol

Do not just list steps; build a system that proves its own accuracy. Follow this methodology to eliminate false positives .

Step 1: The Methanol/HCl Quench (Crucial) Extract 0.1 mL of the active reaction mixture. Transfer it into a 1.5 mL microcentrifuge tube containing 2 drops of methanol, 0.5 mL of 1M aqueous HCl, and 0.5 mL of dichloromethane (DCM). Vortex for 30 seconds. Causality: The methanol instantly converts unreacted acid chloride into a well-behaved methyl ester, preventing baseline streaking. The HCl breaks the AlCl₃-ketone complex, forcing the free product into the lower DCM layer.

Step 2: Plate Preparation (The Co-Spot Method) Prepare a silica gel TLC plate. Draw a baseline 1 cm from the bottom. Mark three distinct origin points:

  • Lane 1 (SM): Reference o-bromotoluene solution.

  • Lane 2 (Co-spot): 1 drop of SM + 1 drop of the DCM layer from Step 1.

  • Lane 3 (Rxn): DCM layer from Step 1. Trustworthiness: The co-spot lane is a self-validating control. If the reaction product and starting material have similar Rf values, the co-spot will reveal a "figure-eight" shape, proving they are distinct molecules. Without a co-spot, minor Rf shifts due to solvent evaporation can be misinterpreted as complete conversion.

Step 3: Elution Develop the plate in a sealed chamber containing 9:1 Hexanes:Ethyl Acetate. Remove the plate when the solvent front is 1 cm from the top edge. Air-dry completely.

Step 4: Orthogonal Visualization Examine the plate under short-wave UV light (254 nm) and mark the dark spots. Next, dip the plate in 2,4-Dinitrophenylhydrazine (DNP) stain and gently heat. Causality: DNP specifically reacts with ketones to form a bright orange hydrazone precipitate. The starting o-bromotoluene lacks a carbonyl group and remains invisible to DNP, providing orthogonal chemical confirmation that the new spot is the desired 1-oxoheptane product.

Part 4: Troubleshooting & FAQs

Q1: My product spot is completely stuck at the baseline, even after 4 hours of reaction time. What went wrong? A: This is a classic false-negative caused by skipping the mini-workup. Friedel-Crafts acylation products form a tight, highly polar complex with the AlCl₃ catalyst. If you spot the reaction mixture directly onto the silica without quenching in HCl/DCM, the complex will strongly adsorb to the stationary phase and remain at Rf = 0.0. Always perform the biphasic quench.

Q2: There is a massive, streaky spot near the baseline that is obscuring my product. How do I fix this? A: This streak is 7-chloroheptanoic acid. Unreacted 7-chloroheptanoyl chloride is highly sensitive to moisture. During a standard aqueous workup, it hydrolyzes into a carboxylic acid, which streaks heavily on normal-phase silica due to strong hydrogen bonding. Solution: As outlined in Step 1 of our protocol, add 2 drops of methanol to your reaction aliquot before adding the HCl/H₂O. The methanol rapidly converts the acid chloride into methyl 7-chloroheptanoate via alcoholysis. This ester elutes cleanly as a distinct, non-streaking spot at Rf ~0.60.

Q3: Both my starting material and product are UV-active. How can I definitively prove which spot is the product? A: Relying solely on UV visualization is prone to error. Implement the orthogonal DNP staining technique described in Step 4. Because 1-(4-bromo-3-methylphenyl)-7-chloro-1-oxoheptane contains a ketone moiety, it will turn bright orange when heated with DNP. The starting o-bromotoluene will not react, allowing for unambiguous identification.

Q4: Why does the reaction seem to stall at 80% conversion despite having excess 7-chloroheptanoyl chloride? A: Unlike Friedel-Crafts alkylations where the catalyst is continuously regenerated, Friedel-Crafts acylations require slightly more than one full stoichiometric equivalent of AlCl₃ . Because the product ketone sequesters the AlCl₃ in a 1:1 complex, using only a catalytic amount will result in stalled conversion. Ensure you are using at least 1.1 to 1.2 equivalents of AlCl₃ relative to your limiting reagent.

References

  • EAS Reactions (3) – Friedel-Crafts Acylation and Friedel-Crafts Alkylation Source: Master Organic Chemistry URL:[Link]

  • Thin Layer Chromatography Source: Chemistry LibreTexts URL:[Link]

  • Friedel–Crafts reaction Source: Wikipedia URL:[Link]

Optimization

Technical Support Center: Characterization of Long-Chain Halo-Aromatic Ketones

Welcome to the Analytical Technical Support Center. This module is dedicated to troubleshooting the characterization of long-chain halo-aromatic ketones .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Technical Support Center. This module is dedicated to troubleshooting the characterization of long-chain halo-aromatic ketones . These molecules present a unique analytical trifecta: a highly lipophilic alkyl chain, a polar/reactive ketone moiety, and an electron-withdrawing, isotopically complex halogenated aromatic ring.

This guide provides field-proven troubleshooting strategies to overcome the mass spectrometry, NMR, and chromatographic challenges associated with these complex amphiphilic structures.

Diagnostic_Workflow Start Halo-Aromatic Ketone Characterization MS Mass Spectrometry (Isotope & Mass) Start->MS NMR NMR Spectroscopy (Structure & Purity) Start->NMR HPLC HPLC Analysis (Separation & Tailing) Start->HPLC MS_Issue Missing M+ Peak? Use Soft Ionization (ESI/CI) MS->MS_Issue NMR_Issue Broadened Signals? Adjust Temp & Relaxation NMR->NMR_Issue HPLC_Issue Peak Tailing? Use Endcapped/Phenyl Columns HPLC->HPLC_Issue

Diagnostic workflow for characterizing long-chain halo-aromatic ketones.

Section 1: Mass Spectrometry (MS) Troubleshooting

Q: Why is the molecular ion (M+) peak of my long-chain halo-aromatic ketone missing or extremely weak in standard EI-MS, and how do I confirm the halogen's presence?

Causality & Expert Insight: Under standard 70 eV Electron Ionization (EI), compounds with long saturated carbon chains undergo facile homolytic (radical) bond cleavage[1]. The long alkyl chain acts as an energetic sink, leading to extensive fragmentation (often showing a series of peaks m/z 14 apart) before the intact molecular ion can reach the detector[1]. Consequently, the M+ peak is often absent. However, halogens like chlorine and bromine possess distinct natural isotopic abundances that act as built-in mass tags[2]. Chlorine exists as ³⁵Cl and ³⁷Cl in a ~3:1 ratio, while bromine exists as ⁷⁹Br and ⁸¹Br in a ~1:1 ratio[2].

Step-by-Step Protocol: Soft Ionization & Isotope Pattern Validation

  • Ionization Switch: Change the ionization source from aggressive EI to Electrospray Ionization (ESI) or Chemical Ionization (CI) to gently ionize the molecule and preserve the intact M+ peak.

  • Isotope Ratio Analysis: Locate the molecular ion cluster. Calculate the intensity ratio of the M to M+2 peaks. A 3:1 ratio confirms a single chlorine atom; a 1:1 ratio confirms a single bromine atom.

  • Fragment Tracing: Induce MS/MS fragmentation. Isolate the acylium ion fragment (Ar-C=O⁺).

  • System Validation: If the acylium ion fragment retains the exact 3:1 or 1:1 isotopic signature observed in the molecular ion, the system self-validates that the halogen is structurally bound to the aromatic ring and is not a background artifact.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: The ¹³C and ¹H NMR signals for the aromatic carbons attached to the halogen are severely broadened or missing. Is my compound impure?

Causality & Expert Insight: Signal broadening in this context is rarely an impurity issue; it is a quantum mechanical phenomenon. Halogens such as ³⁵Cl, ³⁷Cl, ⁷⁹Br, and ⁸¹Br are quadrupolar nuclei with a nuclear spin (I) greater than 1/2 (specifically, I = 3/2)[3]. The asymmetric charge distribution (quadrupole moment) of these nuclei interacts strongly with the local electric field gradient (EFG)[4]. This interaction causes rapid quadrupolar relaxation. Nuclei that are scalar-coupled to the halogen (like the adjacent ¹³C or ortho-¹H) experience this rapid relaxation, which broadens their NMR signals, sometimes flattening them entirely into the baseline[4].

Step-by-Step Protocol: Relaxation Optimization for Quadrupolar Broadening

  • Extend Relaxation Delay: Increase the inter-pulse delay (d1) to 5–10 seconds. This allows the fully relaxed magnetization of the quaternary carbons adjacent to the halogen to recover.

  • Variable Temperature (VT) NMR: Acquire spectra at elevated or reduced temperatures. Altering the temperature changes the molecular tumbling rate (correlation time), which can decouple the quadrupolar relaxation mechanism[4].

  • Increase Scans (NS): Run the ¹³C acquisition overnight (e.g., NS > 1024) to artificially boost the signal-to-noise ratio of the broadened peaks against the baseline.

  • System Validation: If altering the VT-NMR acquisition temperature successfully sharpens the previously broadened ¹³C signal, the system self-validates that the line broadening was due to quadrupolar relaxation rather than chemical exchange or sample impurity.

Section 3: Chromatography (HPLC) Challenges

Q: I am experiencing severe peak tailing and poor retention time reproducibility during HPLC analysis. How can I resolve this?

Causality & Expert Insight: Long-chain halo-aromatic ketones are highly amphiphilic. The long alkyl chain drives strong hydrophobic retention, while the polar ketone oxygen acts as a strong hydrogen-bond acceptor. On standard silica-based C18 columns, the ketone moiety interacts with unreacted, acidic surface silanols, causing secondary retention mechanisms that manifest as severe peak tailing[5]. Furthermore, the halogenated aromatic ring can participate in pi-pi interactions, complicating elution. Introducing fluorinated phases can provide extra retention and shape selectivity specifically for these halogenated compounds[6].

Step-by-Step Protocol: Method Development for Amphiphilic Halo-Ketones

  • Stationary Phase Selection: Replace the standard C18 column with a highly endcapped C18 column to mask active silanols[5]. Alternatively, use a Fluorinated (F5) or Phenyl-Hexyl phase, which provides enhanced shape selectivity and dipole interactions suited for halogenated aromatics[6][7].

  • Mobile Phase Optimization: Due to the long lipophilic chain, increase the organic modifier (Acetonitrile or Methanol) to 70-90% to ensure timely elution.

  • Additive Buffering: Add 0.1% Formic Acid to the mobile phase to lower the pH and protonate residual silanols on the stationary phase.

  • System Validation: If switching to an endcapped column and lowering the mobile phase pH immediately restores peak symmetry (Asymmetry factor ~1.0), the system self-validates that secondary silanol interactions were the root cause of the tailing.

HPLC_Logic Issue HPLC Issue Detected Tailing Severe Peak Tailing Issue->Tailing Retention Excessive Retention (Long Alkyl Chain) Issue->Retention Selectivity Isomer Co-elution (Halogen Position) Issue->Selectivity Sol1 Switch to highly endcapped or polar-embedded phase Tailing->Sol1 Sol2 Increase organic modifier or use C8 instead of C18 Retention->Sol2 Sol3 Use Fluorinated (F5) or Phenyl-Hexyl phase Selectivity->Sol3

Troubleshooting logic for HPLC separation of amphiphilic halo-aromatic ketones.

Data Presentation: Quantitative Reference Tables

Table 1: Halogen Isotopic Abundances and Diagnostic Mass Shifts

Halogen Primary Isotope (Abundance) Secondary Isotope (Abundance) Diagnostic MS Ratio (M : M+2) Mass Shift (Δ m/z)
Chlorine ³⁵Cl (75.77%) ³⁷Cl (24.23%) ~ 3 : 1 + 1.997 amu

| Bromine | ⁷⁹Br (50.69%) | ⁸¹Br (49.31%) | ~ 1 : 1 | + 1.998 amu |

Table 2: Chromatographic Stationary Phase Selection Matrix

Stationary Phase Type Primary Interaction Mechanism Optimal Analyte Feature Resolution Impact
Highly Endcapped C18 Hydrophobic Dispersion Long aliphatic chains Reduces tailing factor (Tf) < 1.2
Phenyl-Hexyl Pi-Pi & Hydrophobic Halogenated aromatic rings Enhances separation of co-eluting impurities

| Fluorinated (F5) | Dipole-Dipole & Steric | Positional halogen isomers | Maximizes selectivity (α) for rigid rings |

References

  • Isotopes in Mass Spectrometry - Chemistry Steps. Available at:[Link]

  • Chlorine, Bromine, and Iodine Solid-State NMR - SciSpace. Available at:[Link]

  • Mass Spectrometry and Halogens - University of Lethbridge. Available at:[Link]

  • Consequences of Nuclei with Quadrupole Moment on NMR - Delhi University. Available at:[Link]

  • The Theory of HPLC Column Chemistry - AquaEnergyExpo. Available at:[Link]

Sources

Troubleshooting

Handling and storage of 1-(4-Bromo-3-methylphenyl)-7-chloro-1-oxoheptane

Welcome to the Technical Support Center for the handling, storage, and synthetic application of 1-(4-Bromo-3-methylphenyl)-7-chloro-1-oxoheptane . As a highly versatile, bifunctional building block, this compound is freq...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling, storage, and synthetic application of 1-(4-Bromo-3-methylphenyl)-7-chloro-1-oxoheptane .

As a highly versatile, bifunctional building block, this compound is frequently utilized in the synthesis of complex Active Pharmaceutical Ingredients (APIs). However, its structural features—a terminal alkyl chloride, an aryl bromide, and a reactive ketone—demand precise environmental controls and chemoselective strategies to prevent degradation and side reactions.

This guide is engineered to provide researchers with field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure experimental success.

Part 1: Physicochemical Properties & Stability Metrics

To design effective experiments, you must first understand the quantitative baseline of your reagent. The table below summarizes the critical properties and sensitivities of 1-(4-Bromo-3-methylphenyl)-7-chloro-1-oxoheptane.

PropertyValue / Specification
CAS Number 898760-98-0
Molecular Formula C14H18BrClO
Molecular Weight 317.65 g/mol [1]
Typical Commercial Purity ≥ 96-97%,[2]
Reactive Electrophilic Sites C(sp3)-Cl (Terminal), C(sp2)-Br (Aryl), C=O (Ketone)
Optimal Storage Temperature 2–8°C (Refrigerated)
Primary Sensitivities Atmospheric Moisture, UV Light, Strong Nucleophilic Bases[3]

Part 2: Handling, Storage, and Safety FAQs

Q: What are the optimal long-term storage conditions for this compound, and why? A: Store the compound at 2–8°C in a tightly sealed, amber glass container under a positive pressure of an inert gas (Argon or Nitrogen)[3]. The Causality: The terminal primary chloride (C7) is an electrophilic center highly susceptible to slow hydrolysis driven by atmospheric moisture. This hydrolysis yields the corresponding alcohol and hydrogen chloride (HCl). The released HCl autocatalyzes further degradation, promoting the enolization of the ketone which can lead to complex oligomeric mixtures or alpha-halogenation. Amber glass is strictly required to prevent UV-induced radical cleavage of the carbon-halogen bonds, a common degradation pathway for aryl bromides[4].

Q: What Personal Protective Equipment (PPE) is mandatory when weighing or transferring this material? A: All handling must be performed exclusively within a certified chemical fume hood[5]. Required PPE includes nitrile gloves (double-gloving is recommended for extended handling), a chemically resistant lab coat, and tightly fitting safety goggles[6]. The Causality: Halogenated ketones and alkyl chlorides act as potent alkylating agents. According to[7], such compounds can covalently bind to biological nucleophiles, acting as severe skin and eye irritants, and potential skin sensitizers[3]. Inhalation of any volatile degradants must be avoided to prevent acute respiratory irritation[3].

Q: My stock solution prepared in methanol degraded over the weekend. What caused this? A: Alcohols (like methanol or ethanol) are nucleophilic solvents. Over time, especially in the presence of trace impurities or ambient light, the terminal chloride undergoes solvolysis to form a methyl ether, releasing HCl. The Solution: Never store this compound in protic or nucleophilic solvents. For stock solutions, utilize anhydrous, non-nucleophilic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene, and prepare them fresh immediately prior to use.

Part 3: Troubleshooting Chemoselectivity in Workflows

Q: I am observing incomplete Suzuki-Miyaura cross-coupling at the aryl bromide, alongside unexpected byproducts. What is failing? A: This is a classic chemoselectivity failure. The compound possesses two competing electrophilic sites. If you are using strong, nucleophilic bases (e.g., NaOH or KOH) commonly employed in standard Suzuki couplings, you are likely triggering competitive nucleophilic substitution (SN2) or elimination (E2) at the terminal chloride. The Solution: Switch to mild, non-nucleophilic bases (such as K2CO3 or Cs2CO3) and employ sterically hindered, electron-rich palladium ligands (like XPhos or dppf). This combination accelerates the oxidative addition of Palladium at the C-Br bond while leaving the less reactive C-Cl bond completely intact.

G cluster_0 Degradation Pathways (Avoid) cluster_1 Chemoselective Workflows (Desired) Compound 1-(4-Bromo-3-methylphenyl) -7-chloro-1-oxoheptane Hydrolysis Hydrolysis (Moisture) Yields Alcohol + HCl Compound->Hydrolysis H2O / Base Photodegradation Photodegradation (UV) Radical Cleavage Compound->Photodegradation Light / Heat SN2 SN2 Alkylation (Amines) Targets Terminal C-Cl Compound->SN2 Mild Base, RT Suzuki Suzuki Coupling (Pd-cat) Targets Aryl C-Br Compound->Suzuki Pd(dppf)Cl2, K2CO3 SN2->Suzuki Sequential Synthesis

Bifunctional reactivity and degradation pathways of 1-(4-Bromo-3-methylphenyl)-7-chloro-1-oxoheptane.

Part 4: Self-Validating Experimental Protocol

Workflow: Chemoselective Amination of the Terminal Chloride

Objective: To perform an SN2 displacement of the terminal chloride with a secondary amine, strictly preserving the aryl bromide for downstream cross-coupling reactions.

Step 1: Preparation & Inert Atmosphere Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the flask with Argon for 5 minutes. Causality: Removing ambient moisture prevents competitive hydrolysis of the primary chloride.

Step 2: Dissolution Add 1-(4-Bromo-3-methylphenyl)-7-chloro-1-oxoheptane (1.0 equiv) and dissolve in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

Step 3: Reagent Addition Add the desired secondary amine (1.2 equiv). Subsequently, add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) dropwise. Causality: DIPEA is a sterically hindered, non-nucleophilic base. It acts purely as an acid scavenger to neutralize the HCl generated during the substitution, preventing the protonation (and deactivation) of your nucleophilic amine, without attacking the alkyl chloride or the ketone itself.

Step 4: Reaction Execution Heat the mixture to 60°C and stir for 12 hours under Argon. Monitor the disappearance of the starting material via LC-MS or TLC (using a Hexanes/EtOAc gradient).

Step 5: Workup & Isolation Cool the reaction to room temperature. Quench with saturated aqueous NaHCO3. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with a 5% aqueous LiCl solution (or copious amounts of brine) to effectively partition and remove residual DMF. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Step 6: System Validation (The Self-Validating Step) Validate the success and chemoselectivity of the amination by analyzing the 1H NMR spectrum of the purified product.

  • Validation 1 (Successful SN2): The characteristic triplet of the terminal -CH2-Cl protons at ~3.5 ppm must completely disappear, replaced by a new multiplet corresponding to the -CH2-N protons shifted upfield (typically ~2.4 - 2.8 ppm).

  • Validation 2 (Preserved Aryl Bromide): The preservation of the aryl bromide is validated by the intact, unshifted aromatic proton signals (e.g., the doublet at ~7.4 ppm). If these signals have shifted significantly or disappeared, unwanted debromination or cross-reactivity has occurred.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." National Center for Biotechnology Information (NCBI) Bookshelf. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1-(4-Bromo-3-methylphenyl)-7-chloro-1-oxoheptane analogs and their properties

Application & Comparison Guide: 1-(4-Bromo-3-methylphenyl)- -chloro-1-oxoalkane Analogs in Bifunctional Linker Synthesis Executive Summary & Structural Significance In the rapidly evolving field of targeted protein degra...

Author: BenchChem Technical Support Team. Date: March 2026

Application & Comparison Guide: 1-(4-Bromo-3-methylphenyl)- -chloro-1-oxoalkane Analogs in Bifunctional Linker Synthesis

Executive Summary & Structural Significance

In the rapidly evolving field of targeted protein degradation and heterobifunctional molecule design, the selection of optimal linker building blocks is paramount.[1] has emerged as a highly versatile, trifunctional scaffold. Featuring an aryl bromide, a central ketone, and a terminal alkyl chloride, this molecule allows for precise, orthogonal functionalization. Alkyl chains are favored in [2] because they provide essential conformational flexibility and are synthetically tractable, enabling the fine-tuning of the spatial distance between the warhead and the E3 ligase ligand to ensure optimal ternary complex formation.

Comparative Analysis of Homologs (n=5, 6, 7)

When designing linear linkers, researchers frequently evaluate different chain lengths to optimize the spacer distance. The


-chloro-1-oxoalkane series offers several homologs for comparison:
  • 1-(4-Bromo-3-methylphenyl)-5-chloro-1-oxopentane (n=4)

  • 1-(4-Bromo-3-methylphenyl)-6-chloro-1-oxohexane (n=5)

  • 1-(4-Bromo-3-methylphenyl)-7-chloro-1-oxoheptane (n=6)

Mechanistic Insight (Expertise & Experience): While shorter chains (n=4 and n=5) might seem appealing for compact linker design, they present a severe synthetic liability under basic conditions. The


-protons of the ketone are highly acidic; upon deprotonation (e.g., during basic cross-coupling or substitution conditions), the resulting enolate can undergo rapid intramolecular alkylation with the terminal chloride. The 5-chloro and 6-chloro analogs readily form highly stable cyclopentyl and cyclohexyl rings, respectively, destroying the linear linker architecture.

Conversely, the 7-chloro-1-oxoheptane analog (n=6) requires the formation of an 8-membered ring to cyclize. Due to the high entropic cost and transannular strain associated with medium-sized rings, this intramolecular side-reaction is kinetically and thermodynamically disfavored. This causality makes the 7-chloro analog vastly superior for intermolecular functionalization and linear chain extension.

Experimental Data & Performance Metrics

The following table summarizes the comparative performance of these analogs in standard linker-extension workflows, highlighting why the 7-chloro analog is the preferred choice for flexible linker synthesis.

AnalogChain Length (n)Spacer Distance (Å)Intramolecular Cyclization RiskSN2 Relative Yield (Amine)Optimal Use Case
5-chloro-1-oxopentane 4~6.3High (Forms cyclopentyl ring)45%Constrained cyclic analogs
6-chloro-1-oxohexane 5~7.6Very High (Forms cyclohexyl ring)30%Rigidified linkers
7-chloro-1-oxoheptane 6~8.9Low (8-membered ring unfavorable)>85%Flexible PROTAC linkers

Step-by-Step Experimental Methodologies

The following protocols demonstrate the orthogonal reactivity of the 7-chloro-1-oxoheptane scaffold. These methods are designed as self-validating systems, utilizing kinetic differences to achieve chemoselectivity.

Protocol 1: Chemoselective Palladium-Catalyzed Suzuki-Miyaura Coupling

Causality: Palladium(0) undergoes oxidative addition into C(sp2)-Br bonds orders of magnitude faster than into unactivated C(sp3)-Cl bonds. This kinetic disparity allows for the selective cross-coupling of the aryl bromide without the need to protect the terminal alkyl chloride.

  • Preparation: In an oven-dried Schlenk flask, combine 1-(4-bromo-3-methylphenyl)-7-chloro-1-oxoheptane (1.0 equiv), the desired arylboronic acid (1.1 equiv), and K2CO3 (2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv). The bidentate dppf ligand suppresses undesired

    
    -hydride elimination and accelerates reductive elimination.
    
  • Solvent & Degassing: Add a degassed mixture of 1,4-dioxane and H2O (4:1 v/v). Purge the system with nitrogen for 10 minutes to prevent catalyst oxidation.

  • Reaction: Heat the mixture to 80°C for 4-6 hours. Monitor via TLC/LC-MS until the aryl bromide is consumed. The terminal chloride will remain intact.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via flash chromatography.

Protocol 2: Terminal Chloride Substitution (SN2) via Finkelstein Catalysis

Causality: Alkyl chlorides are relatively poor leaving groups for SN2 reactions, especially with the bulky secondary amines often used in PROTAC synthesis. The addition of catalytic sodium iodide (NaI) initiates a Finkelstein reaction, continuously converting the unreactive alkyl chloride into a highly reactive, transient alkyl iodide in situ, thereby driving the substitution to completion.

  • Preparation: Dissolve the cross-coupled intermediate from Protocol 1 (1.0 equiv) in anhydrous DMF (0.2 M).

  • Activation: Add the target secondary amine or azide (1.5 equiv), K2CO3 (2.0 equiv), and catalytic NaI (0.2 equiv).

  • Reaction: Stir the mixture at 60°C for 12 hours. The elevated temperature and iodide catalysis overcome the activation energy barrier of the C-Cl bond.

  • Workup: Quench with water, extract with Et2O (to minimize DMF carryover), wash the organic layer with 5% LiCl solution, dry, and concentrate for purification.

Workflow Visualization

OrthogonalReactivity Core 1-(4-Bromo-3-methylphenyl) -7-chloro-1-oxoheptane PdCoupling Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) Core->PdCoupling C(sp2)-Br Reactivity KetoneMod Ketone Functionalization (Reductive Amination) Core->KetoneMod C=O Reactivity SN2 Terminal SN2 Substitution (Azide/Amine + NaI) Core->SN2 C(sp3)-Cl Reactivity Target1 Aryl-Extended Intermediate PdCoupling->Target1 Target2 Amine-Branched Scaffold KetoneMod->Target2 Target3 Linker-Elongated Precursor SN2->Target3

Orthogonal functionalization pathways of 1-(4-bromo-3-methylphenyl)-7-chloro-1-oxoheptane.

References

  • Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 1-(4-Bromo-3-methylphenyl)-7-chloro-1-oxoheptane

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for evaluating the selectivity and potential off-target liabilities of the novel chemical entity (NCE...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the selectivity and potential off-target liabilities of the novel chemical entity (NCE), 1-(4-Bromo-3-methylphenyl)-7-chloro-1-oxoheptane. As a Senior Application Scientist, my objective is not to provide a rigid protocol, but to impart a strategic, field-proven methodology. We will explore the rationale behind experimental choices, ensuring that the data generated is robust, interpretable, and self-validating, thereby supporting critical decision-making in the drug discovery pipeline.

The Imperative of Early-Stage Off-Target Screening

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with safety-related failures being a primary cause of attrition.[1][2] Off-target interactions, where a compound binds to and modulates proteins other than its intended therapeutic target, are major contributors to these failures.[3] For a novel compound such as 1-(4-Bromo-3-methylphenyl)-7-chloro-1-oxoheptane, for which public data on biological activity is sparse, early and systematic in vitro safety pharmacology profiling is not just a regulatory requirement but a fundamental component of risk mitigation.[4] Such studies are a cost-effective strategy to predict potential adverse drug reactions (ADRs), guide lead optimization, and reduce the likelihood of late-stage development failures.[2]

The structure of our compound of interest—featuring a halogenated (bromo) aromatic ring and a reactive chloro-alkyl ketone chain—suggests the potential for interactions with a broad range of biological macromolecules. Halogenation can enhance binding affinity and alter metabolic stability, while the overall structure may possess promiscuous binding characteristics.[5][6] Therefore, a proactive and comprehensive cross-reactivity assessment is paramount.

Pillar 1: A Strategic, Tiered Approach to Panel Selection

Without a confirmed primary target, our initial screening strategy must be broad and unbiased. The goal is to cast a wide net to identify any potential "hits" that warrant further investigation.

Tier 1: Broad-Panel Primary Screening

The most efficient initial step is to submit the compound to a comprehensive, commercially available in vitro safety panel.[3][7] These panels, such as the Eurofins SafetyScreen™, WuXi AppTec Safety Panel, or Reaction Biology InVEST™ panels, screen the compound at a fixed concentration (typically 1-10 µM) against a large collection of clinically relevant off-targets.[2][3][4]

Key Target Classes in a Broad Panel:

  • G-Protein Coupled Receptors (GPCRs): The largest family of drug targets, implicated in numerous ADRs.

  • Kinases: A rapidly growing class of targets, where off-target inhibition can lead to toxicity.[7]

  • Ion Channels: Critical for cardiac, neuronal, and muscular function; hERG channel inhibition is a well-known cause of cardiotoxicity.[1]

  • Transporters: Mediate the uptake and efflux of drugs and endogenous molecules.

  • Enzymes: Including metabolic enzymes like Cytochrome P450s (CYPs), which can lead to drug-drug interactions.[3]

  • Nuclear Receptors: Regulate gene expression and are involved in various toxicities.

The output of this screen is a "hit list" of targets where the compound shows significant activity (e.g., >50% inhibition or stimulation). This provides the first objective fingerprint of the compound's off-target profile.

Tier 2: Dose-Response Confirmation and Follow-Up

Any "hits" from the primary screen must be confirmed through full dose-response studies to determine their potency (IC50 for inhibition or EC50 for activation). This step is crucial to understand whether the off-target activity occurs at concentrations that are likely to be therapeutically relevant. A large margin between the on-target potency (once identified) and off-target potency is desired.

Pillar 2: Trustworthy and Self-Validating Experimental Protocols

To ensure the scientific integrity of our findings, every assay must be meticulously designed with appropriate controls. Below are detailed, exemplary protocols for two fundamental assay formats that would be used in Tier 2 follow-up studies.

Protocol 1: Biochemical Assay for Enzyme Inhibition (IC50 Determination)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of 1-(4-Bromo-3-methylphenyl)-7-chloro-1-oxoheptane against a purified enzyme, a common follow-up for hits from kinase or other enzyme panels.[8][9]

Logical Workflow: Enzyme Inhibition Assay

Caption: General workflow for an enzyme inhibition IC50 determination assay.

Detailed Step-by-Step Methodology:

  • Reagent Preparation:

    • Test Compound: Prepare a 10 mM stock of 1-(4-Bromo-3-methylphenyl)-7-chloro-1-oxoheptane in 100% DMSO. Create an 11-point, 3-fold serial dilution series in DMSO, starting from 1 mM. This will provide a final top assay concentration of 10 µM.

    • Enzyme & Substrate: Prepare working solutions of the purified enzyme and its corresponding substrate in the optimized assay buffer. The substrate concentration is typically set at or near its Michaelis-Menten constant (Km) for competitive inhibitors.[10]

  • Assay Plate Setup (384-well format):

    • Transfer 1 µL of each compound dilution from the DMSO plate to the assay plate.

    • Controls (Crucial for Self-Validation):

      • Negative Control (0% Inhibition): Add 1 µL of 100% DMSO (vehicle). This defines the maximum enzyme activity.

      • Positive Control (100% Inhibition): Add 1 µL of a known, potent inhibitor of the enzyme. This confirms the assay can detect inhibition.

      • Blank (No Enzyme): Add buffer instead of enzyme to measure background signal.

  • Enzyme Addition & Pre-incubation:

    • Add 50 µL of the enzyme working solution to all wells except the blank.

    • Mix the plate and incubate for 15-30 minutes at room temperature. Rationale: This pre-incubation step allows the test compound to bind to the enzyme before the substrate is introduced, which is critical for time-dependent or slowly binding inhibitors.

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding 50 µL of the substrate working solution to all wells.

    • Incubate the plate for a predetermined time (e.g., 60 minutes) at the optimal temperature (e.g., 37°C). The reaction should be in the linear range of product formation.

  • Detection and Data Analysis:

    • Stop the reaction (if necessary) and read the plate using a microplate reader (e.g., measuring fluorescence, absorbance, or luminescence).

    • Subtract the blank value from all other readings.

    • Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Signal_Compound / Signal_Vehicle))

    • Plot the % Inhibition against the logarithm of the compound concentration and fit the data using a four-parameter logistic (sigmoidal) model to determine the IC50 value.[11]

Protocol 2: Cell-Based Functional Assay (GPCR Antagonist Mode)

This protocol outlines a method to assess if the compound functionally antagonizes a GPCR target identified in the primary screen, using a calcium mobilization assay for Gq-coupled receptors as an example.[12][13][14]

Logical Workflow: Cell-Based Functional Assay

Caption: Workflow for a cell-based calcium mobilization assay in antagonist mode.

Detailed Step-by-Step Methodology:

  • Cell Preparation:

    • One day prior to the assay, seed cells stably expressing the target GPCR (e.g., CHO-K1 cells) into black-walled, clear-bottom 96-well plates at an optimized density. Allow cells to attach overnight in a 37°C, 5% CO2 incubator.

  • Dye Loading:

    • Aspirate the culture medium and add 100 µL of a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM).

    • Incubate the plate for 45-60 minutes at 37°C. Rationale: The AM ester group allows the dye to cross the cell membrane. Intracellular esterases then cleave this group, trapping the fluorescent dye inside the cell.

  • Compound Addition (Antagonist Mode):

    • Prepare a serial dilution of 1-(4-Bromo-3-methylphenyl)-7-chloro-1-oxoheptane in assay buffer.

    • Add the compound dilutions to the respective wells and incubate for 15-30 minutes.

    • Controls: Include vehicle-only wells (0% inhibition) and a known antagonist (positive control). Also, run the compound in agonist mode (without subsequent agonist addition) to check for any intrinsic activating effect.

  • Agonist Challenge and Measurement:

    • Using a fluorescence imaging plate reader (FLIPR) or equivalent instrument, add a known agonist for the receptor at a concentration that elicits ~80% of its maximal response (EC80).

    • Immediately measure the fluorescence intensity over time (typically 2-3 minutes). An increase in fluorescence corresponds to a rise in intracellular calcium.

  • Data Analysis:

    • Determine the maximum fluorescence signal for each well after agonist addition.

    • Calculate the percent inhibition of the agonist response for each concentration of the test compound.

    • Plot the data and perform a non-linear regression to determine the antagonist IC50 value.

Data Presentation: A Comparative Profile

Objective data presentation is key to a useful comparison guide. The following table provides a hypothetical but illustrative summary of cross-reactivity data for our compound of interest against a selection of targets, compared to a known reference drug.

Target ClassSpecific Target1-(4-Bromo-3-methylphenyl)-7-chloro-1-oxoheptaneReference Compound (e.g., Imatinib)Assay Type
Kinase ABL1 IC50: 0.8 µM IC50: 0.025 µM Biochemical Inhibition
KinaseSRCIC50: 5.2 µMIC50: 0.1 µMBiochemical Inhibition
GPCRDopamine D2> 10 µM (% inh @ 10µM: 15%)> 10 µM (% inh @ 10µM: 5%)Radioligand Binding
GPCRSerotonin 5-HT2BIC50: 3.1 µM> 10 µM (% inh @ 10µM: -2%)Functional Antagonist
Ion ChannelhERG> 10 µM (% inh @ 10µM: 22%)IC50: 8.5 µMElectrophysiology
EnzymeCYP3A4IC50: 7.8 µMIC50: 4.2 µMBiochemical Inhibition

Interpretation of Hypothetical Data: This table allows for a rapid assessment of selectivity. The test compound shows activity against the ABL1 kinase, albeit with lower potency than the reference compound Imatinib. Importantly, it also shows micromolar activity against the 5-HT2B receptor and CYP3A4, which are potential liabilities that would require further investigation to assess the risk of adverse effects such as valvulopathy (5-HT2B) or drug-drug interactions (CYP3A4). The lack of significant activity at the D2 receptor and hERG channel at concentrations up to 10 µM is a favorable finding.[1]

Conclusion and Forward Look

This guide outlines a systematic, robust, and scientifically-grounded approach to characterizing the cross-reactivity profile of a novel chemical entity like 1-(4-Bromo-3-methylphenyl)-7-chloro-1-oxoheptane. By employing a tiered screening strategy, from broad panels to focused, self-validating biochemical and cell-based assays, researchers can build a comprehensive understanding of a compound's selectivity. This early, data-driven assessment of potential off-target liabilities is indispensable for making informed decisions, optimizing chemical series, and ultimately increasing the probability of successfully developing safer, more effective medicines.

References

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  • StarProtocols. (2023). Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. Cell Press. [Link]

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  • BMG LABTECH. (n.d.). Binding Assays. BMG LABTECH. [Link]

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  • Pawlak, A., et al. (2024). Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. Frontiers in Veterinary Science. [Link]

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  • Khan, I., et al. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Pharmaceuticals. [Link]

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